Methyl 5,6-dimethylnicotinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5,6-dimethylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-8(9(11)12-3)5-10-7(6)2/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYVDJYSYAEPIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301207424 | |
| Record name | 3-Pyridinecarboxylic acid, 5,6-dimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301207424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174028-18-2 | |
| Record name | 3-Pyridinecarboxylic acid, 5,6-dimethyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1174028-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 5,6-dimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301207424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 5,6-dimethylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for methyl 5,6-dimethylnicotinate, a substituted pyridine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, documented synthesis route in the public domain, this guide extrapolates from established methodologies for the synthesis of analogous nicotinic acid derivatives and pyridine ring formation. The proposed pathway is designed to be robust and adaptable for laboratory-scale synthesis.
Proposed Synthesis Pathway: A Multi-step Approach from 2,3-Diketobutane
A plausible and efficient route to this compound involves the construction of the pyridine ring using a modified Bohlmann-Rahtz pyridine synthesis, followed by functional group manipulation and final esterification. This method offers a high degree of control over the substitution pattern of the resulting pyridine ring.
The proposed multi-step synthesis is as follows:
-
Step 1: Synthesis of Ethyl 2-acetyl-3-methyl-4-oxopent-2-enoate via condensation of 2,3-diketobutane (diacetyl) with ethyl acetoacetate.
-
Step 2: Synthesis of Ethyl 5,6-dimethyl-2-hydroxynicotinate through a cyclocondensation reaction of the product from Step 1 with an ammonia source.
-
Step 3: Conversion of Ethyl 5,6-dimethyl-2-hydroxynicotinate to Ethyl 2-chloro-5,6-dimethylnicotinate using a chlorinating agent.
-
Step 4: Reductive Dechlorination to Ethyl 5,6-dimethylnicotinate.
-
Step 5: Hydrolysis of the Ester to 5,6-dimethylnicotinic Acid.
-
Step 6: Fischer Esterification to yield this compound.
A visual representation of this proposed synthesis pathway is provided below.
Experimental Protocols
The following are detailed experimental protocols for each step of the proposed synthesis. These protocols are based on established procedures for analogous reactions and may require optimization for this specific synthesis.
Step 1: Synthesis of Ethyl 2-acetyl-3-methyl-4-oxopent-2-enoate
This step involves a Knoevenagel-type condensation.
| Reagent/Parameter | Molar Ratio/Value |
| 2,3-Diketobutane | 1.0 eq |
| Ethyl Acetoacetate | 1.0 eq |
| Piperidine (catalyst) | 0.1 eq |
| Acetic Acid (catalyst) | 0.1 eq |
| Toluene | Solvent |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
Protocol:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2,3-diketobutane (1.0 eq), ethyl acetoacetate (1.0 eq), and toluene.
-
Add piperidine (0.1 eq) and acetic acid (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and continue heating for 4-6 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
Step 2: Synthesis of Ethyl 5,6-dimethyl-2-hydroxynicotinate
This step involves the cyclocondensation to form the pyridine ring.
| Reagent/Parameter | Molar Ratio/Value |
| Ethyl 2-acetyl-3-methyl-4-oxopent-2-enoate | 1.0 eq |
| Ammonium Acetate | 1.5 eq |
| Acetic Acid | Solvent |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
Protocol:
-
In a round-bottom flask fitted with a reflux condenser, dissolve the product from Step 1 (1.0 eq) in glacial acetic acid.
-
Add ammonium acetate (1.5 eq) to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
The precipitated solid is collected by filtration, washed with cold water, and dried to yield the desired product.
Step 3: Conversion of Ethyl 5,6-dimethyl-2-hydroxynicotinate to Ethyl 2-chloro-5,6-dimethylnicotinate
| Reagent/Parameter | Molar Ratio/Value |
| Ethyl 5,6-dimethyl-2-hydroxynicotinate | 1.0 eq |
| Phosphorus Oxychloride (POCl3) | 3.0 eq |
| Temperature | 100-110 °C |
| Reaction Time | 2-3 hours |
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, carefully add phosphorus oxychloride (3.0 eq) to the product from Step 2 (1.0 eq).
-
Heat the reaction mixture to 100-110 °C and maintain for 2-3 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4: Reductive Dechlorination to Ethyl 5,6-dimethylnicotinate
| Reagent/Parameter | Molar Ratio/Value |
| Ethyl 2-chloro-5,6-dimethylnicotinate | 1.0 eq |
| Palladium on Carbon (10% Pd/C) | 5 mol% |
| Sodium Acetate | 1.5 eq |
| Methanol | Solvent |
| Hydrogen Gas | 1 atm (balloon) |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
Protocol:
-
To a solution of the product from Step 3 (1.0 eq) in methanol, add 10% Pd/C (5 mol%) and sodium acetate (1.5 eq).
-
Evacuate the flask and backfill with hydrogen gas (using a balloon).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Step 5: Hydrolysis of the Ester to 5,6-dimethylnicotinic Acid
| Reagent/Parameter | Molar Ratio/Value |
| Ethyl 5,6-dimethylnicotinate | 1.0 eq |
| Sodium Hydroxide | 2.0 eq |
| Water/Ethanol | Solvent |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
Protocol:
-
Dissolve the product from Step 4 (1.0 eq) in a mixture of water and ethanol.
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution to pH 3-4 with concentrated hydrochloric acid.
-
The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried.
Step 6: Fischer Esterification to yield this compound
This final step is a classic Fischer esterification.
| Reagent/Parameter | Molar Ratio/Value |
| 5,6-dimethylnicotinic Acid | 1.0 eq |
| Methanol | Large Excess (Solvent) |
| Sulfuric Acid (concentrated) | Catalytic amount |
| Temperature | Reflux |
| Reaction Time | 4-8 hours |
Protocol:
-
Suspend 5,6-dimethylnicotinic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.
Experimental Workflow Visualization
The general workflow for a single step in this synthesis is outlined below.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound. The yields are estimates based on analogous reactions reported in the literature and may vary.
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Estimated Yield (%) |
| 1 | 2,3-Diketobutane, Ethyl Acetoacetate | Piperidine, Acetic Acid | Toluene | Reflux | 4-6 | 70-80 |
| 2 | Ethyl 2-acetyl-3-methyl-4-oxopent-2-enoate | Ammonium Acetate | Acetic Acid | Reflux | 2-4 | 60-70 |
| 3 | Ethyl 5,6-dimethyl-2-hydroxynicotinate | POCl₃ | Neat | 100-110 | 2-3 | 80-90 |
| 4 | Ethyl 2-chloro-5,6-dimethylnicotinate | H₂, Pd/C, NaOAc | Methanol | Room Temp | 12-24 | 85-95 |
| 5 | Ethyl 5,6-dimethylnicotinate | NaOH | Water/Ethanol | Reflux | 2-4 | 90-98 |
| 6 | 5,6-dimethylnicotinic Acid | Methanol, H₂SO₄ | Methanol | Reflux | 4-8 | 80-90 |
This guide provides a comprehensive, albeit theoretical, framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific laboratory conditions and requirements. Standard laboratory safety procedures should be followed at all times.
Technical Guide: Methyl 5,6-dimethylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5,6-dimethylnicotinate is a substituted pyridine derivative with the CAS number 1174028-18-2.[1][2][3][4][5] As a nicotinic acid ester, it belongs to a class of compounds with significant interest in pharmaceutical and agrochemical research. While detailed public information on this compound is limited, this guide provides the available data for this compound. To offer a more comprehensive technical resource, this document also includes detailed experimental protocols and potential biological activities of the closely related, and more extensively studied, mono-methylated analogs: Methyl 5-methylnicotinate and Methyl 6-methylnicotinate. This information on related compounds is provided for reference and to suggest potential avenues for research and characterization of this compound.
Compound Identification and Properties
This section summarizes the known identifiers and physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 1174028-18-2 | [1][2][3][4][5] |
| Molecular Formula | C9H11NO2 | [1][3] |
| Molecular Weight | 165.19 g/mol | [1] |
| MDL Number | MFCD19440424 | [1] |
Synthesis and Experimental Protocols
Synthesis of Methyl 5-methylnicotinate (Reference Protocol)
A common method for the synthesis of Methyl 5-methylnicotinate is the Fischer esterification of 5-methylnicotinic acid.
Experimental Protocol:
-
To a 1000 mL four-necked bottle, add 5-methylnicotinic acid (100.0 g, 0.73 mol) and 500 mL of methanol.
-
Under a nitrogen atmosphere, add thionyl chloride (110 mL, 1.5 mol) dropwise while maintaining the temperature between 20 to 25 °C.
-
After the addition is complete, heat the mixture to reflux for 4 hours.
-
Evaporate the methanol under reduced pressure.
-
Add 200 mL of ice water to the residue.
-
Neutralize the solution to a pH of 7-10 with a saturated sodium carbonate solution.
-
Extract the mixture with ethyl acetate.
-
The resulting product is a white solid with a reported yield of 98.2%.[6]
Synthesis of Methyl 6-methylnicotinate (Reference Protocol)
A manufacturing process for Methyl 6-methylnicotinate involves the oxidation and subsequent esterification of 5-Ethyl-2-Methyl Pyridine.
Experimental Protocol:
-
Charge sulfuric acid and a catalyst into a reactor and chill to 20°C.
-
Add 5-Ethyl-2-Methyl Pyridine over 30 minutes.
-
Heat the mixture to 158 – 160 °C.
-
Add Nitric Acid (60%) over 12 hours.
-
Distill off the Nitric Acid and cool the mixture to 50°C.
-
Add Methanol and reflux for 6 hours at 60-70 °C.
-
Distill off the Methanol and cool to 25°C.
-
Adjust the pH to 7.0.
-
Extract the product in MDC (Methylene Dichloride).
-
Distill off the solvent to obtain the final product.[7]
Workflow for the Synthesis of Methyl 6-methylnicotinate
Caption: Synthesis workflow for Methyl 6-methylnicotinate.
Spectroscopic Data
No specific spectroscopic data for this compound was found in the public domain. For reference, the following is a summary of the ¹H NMR data for the related compound, Methyl 6-methylnicotinate.
¹H NMR Data for Methyl 6-methylnicotinate (Reference Data)
The ¹H NMR spectrum of Methyl 6-methylnicotinate in CDCl₃ shows the following characteristic peaks:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.06 | Singlet (s) | 1H | H-2 (Pyridine ring) |
| 8.13 | Doublet of doublets (dd) | 1H | H-4 (Pyridine ring) |
| 7.20 | Doublet (d) | 1H | H-5 (Pyridine ring) |
| 3.89 | Singlet (s) | 3H | -OCH₃ (Ester methyl) |
| 2.58 | Singlet (s) | 3H | -CH₃ (Pyridine methyl) |
Source: ChemicalBook[8]
Experimental Protocol for NMR Spectroscopy (General Reference):
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the sample for ¹H NMR and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Ensure the sample is fully dissolved.
-
Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire the spectrum on a standard NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak.[8]
-
Biological Activity
Specific biological activity data for this compound is not currently available. However, nicotinic acid and its esters are known to have various biological effects.
Potential Biological Roles of Nicotinic Acid Esters (Reference)
Nicotinic acid (niacin or vitamin B3) and its derivatives are known to be biologically active. The primary mechanism of action involves the G protein-coupled receptor GPR109A (HCAR2).[9]
-
Vasodilation: A prominent effect of topical nicotinic acid esters is cutaneous vasodilation (flushing), which is mediated by the release of prostaglandin D2 (PGD2).[9]
-
Hypolipidemic Effects: Activation of GPR109A in adipocytes inhibits lipolysis, which reduces the release of free fatty acids.[9]
-
Pharmaceutical Intermediate: Methyl 5-methylnicotinate is used in the synthesis of other compounds, such as (5-methylpyridin-3-yl)methanol.[10]
-
Agrochemicals: Derivatives of nicotinic acid have been investigated for their insecticidal properties. Methyl 6-methylnicotinate is a precursor for the synthesis of nicotine analogs like racemic 6-methylnicotine.[11][12]
Signaling Pathway for Nicotinic Acid-Induced Vasodilation
Caption: Nicotinic acid ester signaling pathway.
Conclusion
This compound is a chemical compound for which basic identification information is available. However, a comprehensive public dataset regarding its synthesis, spectroscopic properties, and biological activity is currently lacking. The information provided in this guide on the related mono-methylated analogs, Methyl 5-methylnicotinate and Methyl 6-methylnicotinate, offers a valuable reference for researchers. Further investigation is required to fully characterize the properties and potential applications of this compound.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. Angene Chemical CAS number page 1 – 翰新國際有限公司-Beckman Coulter流式細胞儀代理商經銷商PHCBI-86C冷凍櫃RWD SMOBIO SYSY JCRB RIKEN Coriell Innoprot細胞株購買 [hycell.tw]
- 3. echemi.com [echemi.com]
- 4. 5,6-二甲基烟酸甲酯 | this compound | 1174028-18-2 - 乐研试剂 [leyan.com]
- 5. This compound | 1174028-18-2 [amp.chemicalbook.com]
- 6. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 7. environmentclearance.nic.in [environmentclearance.nic.in]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. METHYL 5-METHYLNICOTINATE | 29681-45-6 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Technical Guide to the Physicochemical Properties of Methyl 5,6-dimethylnicotinate
To: Researchers, Scientists, and Drug Development Professionals From: Gemini Advanced Scientific Data Analysis Unit Subject: An In-depth Technical Guide on the Physicochemical Properties of Methyl 5,6-dimethylnicotinate
Abstract
This technical guide addresses the physicochemical properties of this compound (CAS No. 1174028-18-2). Direct experimental data for this specific compound is scarce in publicly available literature. Therefore, this document provides a comprehensive analysis based on predicted properties and a comparative study of its closely related, better-characterized isomers: Methyl 5-methylnicotinate and Methyl 6-methylnicotinate. The guide includes structured data tables for these analogs, detailed general experimental protocols for determining key physicochemical parameters, and a logical workflow diagram to guide experimental characterization. This approach offers a robust framework for researchers to estimate properties and plan the experimental analysis of this compound.
Introduction
This compound is a pyridine derivative belonging to the class of nicotinic acid esters. Its structure, featuring a pyridine ring substituted with a methyl ester at the 3-position and two methyl groups at the 5- and 6-positions, suggests its potential as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors. The physicochemical properties of such intermediates are critical as they influence reaction kinetics, purification strategies, formulation, and ultimately, the biological activity and pharmacokinetics of derived active pharmaceutical ingredients (APIs).
Given the limited availability of direct experimental data for this compound, this guide utilizes data from its structural isomers, Methyl 5-methylnicotinate and Methyl 6-methylnicotinate, to provide a foundational understanding and predictive insights.
Molecular and Structural Data
The fundamental identifiers and computed properties for this compound are presented below. It is important to note that properties such as pKa and LogP are predictions and require experimental verification.
| Property | Value | Source |
| IUPAC Name | methyl 5,6-dimethylpyridine-3-carboxylate | N/A |
| CAS Number | 1174028-18-2 | ChemicalBook[1] |
| Molecular Formula | C₉H₁₁NO₂ | Calculated |
| Molecular Weight | 165.19 g/mol | Calculated |
| Canonical SMILES | CC1=C(N=CC(=C1)C(=O)OC)C | N/A |
Comparative Physicochemical Data of Isomers
To estimate the properties of this compound, it is instructive to review the experimentally determined values for its mono-methylated isomers. The addition of a second methyl group on the pyridine ring is expected to increase the molecular weight and lipophilicity (LogP) and may influence crystal packing, thereby affecting melting and boiling points.
Table 3.1: Physicochemical Properties of Methyl 5-methylnicotinate
| Property | Value | References |
| CAS Number | 29681-45-6 | ChemicalBook, Santa Cruz[2][3] |
| Molecular Formula | C₈H₉NO₂ | Thermo Fisher, ChemicalBook[2][4] |
| Molecular Weight | 151.16 g/mol | ChemicalBook, Santa Cruz[2][3] |
| Appearance | White to light yellow crystalline solid | ChemicalBook, TCI[5] |
| Melting Point | 46-50 °C | ChemicalBook, TCI[2] |
| Boiling Point | 90 °C at 3 mmHg | ChemicalBook, TCI[2] |
| pKa (Predicted) | 3.49 ± 0.20 | ChemicalBook[2] |
| Solubility | Soluble in Chloroform and Methanol | ChemicalBook, Fisher[5][6] |
Table 3.2: Physicochemical Properties of Methyl 6-methylnicotinate
| Property | Value | References |
| CAS Number | 5470-70-2 | BenchChem[7][8] |
| Molecular Formula | C₈H₉NO₂ | BenchChem[7][8] |
| Molecular Weight | 151.16 g/mol | BenchChem[7][8] |
| Appearance | White to Tan Solid or Colorless Liquid | BenchChem[7] |
| Melting Point | 34-37 °C | BenchChem, Chemsrc[7][8][9] |
| Boiling Point | 228.4 °C at 760 mmHg | BenchChem[7] |
| LogP | 1.34 | BenchChem[7] |
| pKa (Predicted) | 3.92 ± 0.10 | BenchChem[7] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol | BenchChem[7] |
Experimental Protocols for Physicochemical Characterization
While specific protocols for this compound are not published, the following are standard methodologies for determining key physicochemical properties.
4.1. Determination of Melting Point (Capillary Method)
-
Principle: The melting point is determined as the temperature at which the material transitions from a solid to a liquid phase.
-
Methodology:
-
A small, dry sample of the compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range is recorded from the appearance of the first liquid droplet to the complete liquefaction of the sample.
-
4.2. Determination of Partition Coefficient (LogP) by Shake-Flask Method (OECD 107)
-
Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases (n-octanol and water) at equilibrium. LogP is its logarithm.
-
Methodology:
-
Prepare a saturated solution of n-octanol with water and water with n-octanol.
-
Dissolve a known mass of this compound in n-octanol.
-
Mix the n-octanol solution with the n-octanol-saturated water phase in a separatory funnel.
-
Shake the funnel vigorously for a set period (e.g., 15 minutes) to allow for partitioning equilibrium.
-
Allow the phases to separate completely.
-
Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate P as Coctanol / Cwater and LogP as log₁₀(P).
-
4.3. Determination of Aqueous Solubility (Shake-Flask Method, OECD 105)
-
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.
-
Methodology:
-
Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer) in a flask.
-
Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Filter the supernatant or centrifuge the sample to remove any undissolved particles.
-
Determine the concentration of the compound in the clear aqueous solution using a validated analytical method (e.g., HPLC, LC-MS).
-
4.4. Determination of pKa by Potentiometric Titration
-
Principle: The pKa is the negative logarithm of the acid dissociation constant. For a basic compound like a pyridine derivative, it represents the pH at which the compound is 50% protonated.
-
Methodology:
-
Dissolve a precise amount of the compound in a suitable solvent (e.g., water or a water-methanol mixture).
-
Use a calibrated pH meter to monitor the pH of the solution.
-
Titrate the solution with a standardized strong acid (e.g., HCl).
-
Record the pH value after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.
-
Visualized Experimental Workflow
The logical flow for characterizing a novel compound like this compound involves a series of sequential and parallel experiments. The following diagram illustrates a typical workflow.
Conclusion
While direct experimental data on this compound remains elusive, a robust scientific estimation of its properties can be achieved through the comparative analysis of its isomers, Methyl 5-methylnicotinate and Methyl 6-methylnicotinate. The additional methyl group at the 6-position is predicted to increase its molecular weight, lipophilicity, and boiling point compared to its mono-methylated counterparts. The provided standard experimental protocols and the logical workflow diagram offer a clear and actionable path for researchers to undertake the empirical characterization of this compound. This foundational data is indispensable for its potential application in synthetic chemistry and drug development programs.
References
- 1. This compound | 1174028-18-2 [amp.chemicalbook.com]
- 2. METHYL 5-METHYLNICOTINATE | 29681-45-6 [amp.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. Methyl 5-methylnicotinate, 94% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. METHYL 5-METHYLNICOTINATE | 29681-45-6 [chemicalbook.com]
- 6. Methyl 5-methylnicotinate, 94% | Fisher Scientific [fishersci.ca]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Methyl 6-methylnicotinate | CAS#:5470-70-2 | Chemsrc [chemsrc.com]
An In-depth Technical Guide to the Molecular Structure of Methyl 5,6-dimethylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5,6-dimethylnicotinate is a substituted pyridine derivative with potential applications in medicinal chemistry and drug development. As a nicotinic acid ester, it belongs to a class of compounds known for their diverse biological activities. The presence of two methyl groups on the pyridine ring at positions 5 and 6, in addition to the methyl ester at position 3, is expected to significantly influence its physicochemical properties and biological interactions compared to its mono-methylated or unsubstituted analogs. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and proposed methodologies for the synthesis and characterization of this compound.
Core Molecular Information
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | methyl 5,6-dimethylpyridine-3-carboxylate | |
| CAS Number | 1174028-18-2 | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Canonical SMILES | CC1=C(C(=C(N=C1)C)C(=O)OC) | |
| InChI Key | Not available |
Proposed Synthesis
A plausible synthetic route to this compound involves the esterification of 5,6-dimethylnicotinic acid. The following is a proposed experimental protocol.
Proposed Synthesis of this compound
Caption: Proposed reaction workflow for the synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: To a solution of 5,6-dimethylnicotinic acid (1 equivalent) in anhydrous methanol (10-20 equivalents), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) under cooling in an ice bath.
-
Esterification: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralization: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.8 | s | 1H | H-2 (Aromatic) |
| ~8.0 | s | 1H | H-4 (Aromatic) |
| ~3.9 | s | 3H | -OCH₃ (Ester) |
| ~2.5 | s | 3H | -CH₃ at C6 |
| ~2.3 | s | 3H | -CH₃ at C5 |
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O (Ester) |
| ~155 | C-6 (Aromatic) |
| ~150 | C-2 (Aromatic) |
| ~138 | C-4 (Aromatic) |
| ~130 | C-5 (Aromatic) |
| ~125 | C-3 (Aromatic) |
| ~52 | -OCH₃ (Ester) |
| ~22 | -CH₃ at C6 |
| ~18 | -CH₃ at C5 |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-2950 | Medium | C-H stretch (Aromatic and Aliphatic) |
| ~1725 | Strong | C=O stretch (Ester) |
| ~1600, ~1470 | Medium | C=C stretch (Aromatic ring) |
| ~1300-1100 | Strong | C-O stretch (Ester) |
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 165 | [M]⁺ (Molecular ion) |
| 150 | [M - CH₃]⁺ |
| 134 | [M - OCH₃]⁺ |
| 106 | [M - COOCH₃]⁺ |
Experimental Protocols for Spectroscopic Analysis
The following are generalized protocols for acquiring the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence on a 400 MHz or higher field spectrometer.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a standard proton-decoupled pulse sequence.
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI) and acquire the mass spectrum.
Molecular Structure Visualization
The two-dimensional structure of this compound is visualized below.
Caption: 2D structure of this compound.
References
Spectroscopic Characterization of Methyl 5,6-dimethylnicotinate: A Technical Guide
Introduction
Methyl 5,6-dimethylnicotinate is a pyridine derivative with significant potential in medicinal chemistry and drug development. As with any novel compound, thorough structural elucidation is paramount. This technical guide outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Furthermore, it provides detailed experimental protocols for acquiring this spectroscopic data, serving as a vital resource for researchers, scientists, and professionals in drug development.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from the known data of its monosubstituted analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The proton NMR spectrum will provide information on the chemical environment of the hydrogen atoms. The expected chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz are presented below. The spectrum is predicted in deuterochloroform (CDCl₃).
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 (Pyridine ring) | ~8.9 | s | - | 1H |
| H-4 (Pyridine ring) | ~7.9 | s | - | 1H |
| -OCH₃ (Ester methyl) | ~3.9 | s | - | 3H |
| 6-CH₃ (Pyridine methyl) | ~2.6 | s | - | 3H |
| 5-CH₃ (Pyridine methyl) | ~2.3 | s | - | 3H |
Prediction Basis: The chemical shifts are estimated based on the additive effects of the methyl groups on the pyridine ring, referencing the known spectra of Methyl 5-methylnicotinate and Methyl 6-methylnicotinate. The singlets for the aromatic protons are predicted due to the absence of adjacent protons for coupling.
The carbon-13 NMR spectrum will reveal the number of unique carbon environments.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester carbonyl) | ~166 |
| C-6 (Pyridine ring) | ~158 |
| C-2 (Pyridine ring) | ~152 |
| C-4 (Pyridine ring) | ~138 |
| C-3 (Pyridine ring) | ~129 |
| C-5 (Pyridine ring) | ~124 |
| -OCH₃ (Ester methyl) | ~52 |
| 6-CH₃ (Pyridine methyl) | ~24 |
| 5-CH₃ (Pyridine methyl) | ~18 |
Prediction Basis: The predicted shifts are based on the known ¹³C NMR data of substituted pyridines and methyl nicotinate derivatives.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium |
| C=O stretch (ester) | 1730 - 1715 | Strong |
| C=N and C=C stretch (pyridine ring) | 1600 - 1450 | Medium to Strong |
| C-O stretch (ester) | 1300 - 1100 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The expected molecular ion peak for C₉H₁₁NO₂ would be at m/z = 165.
-
Major Fragmentation Pathways:
-
Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 134.
-
Loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z = 106.
-
Further fragmentation of the pyridine ring.
-
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Process the acquired Free Induction Decay (FID) with an appropriate Fourier transform and phase correction.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal of the FTIR spectrometer is clean.
-
Place a small amount of solid this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through a coupled chromatography system (e.g., GC-MS or LC-MS).
-
-
Data Acquisition (Electron Ionization - EI for GC-MS):
-
Use a standard electron ionization energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
An In-depth Technical Guide to the Solubility of Methyl 5,6-dimethylnicotinate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide serves as a comprehensive resource on the solubility of Methyl 5,6-dimethylnicotinate. A thorough review of publicly available scientific literature and chemical databases indicates a lack of quantitative solubility data for this specific compound in various organic solvents. This guide addresses this information gap by providing a detailed, best-practice experimental protocol for determining solubility, enabling researchers to generate reliable and reproducible data.
The methodologies outlined are based on well-established principles of physical chemistry and are designed to be implemented in a standard laboratory setting.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been published. To aid researchers in their work, the following table is provided as a template for collating experimentally determined solubility data. It is structured for clarity and easy comparison of results across different solvent systems and temperatures.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., Acetone | Ketone | 25 | ||
| e.g., Ethanol | Alcohol (Polar Protic) | 25 | ||
| e.g., Ethyl Acetate | Ester (Polar Aprotic) | 25 | ||
| e.g., Toluene | Aromatic Hydrocarbon | 25 | ||
| e.g., Dichloromethane | Halogenated Hydrocarbon | 25 | ||
| e.g., n-Heptane | Aliphatic Hydrocarbon | 25 | ||
| e.g., Methanol | Alcohol (Polar Protic) | 25 | ||
| e.g., Dimethyl Sulfoxide (DMSO) | Sulfoxide (Polar Aprotic) | 25 |
Experimental Protocol: Isothermal Shake-Flask Method
To obtain precise and accurate quantitative solubility data, the isothermal saturation method, often referred to as the shake-flask method, is considered the gold standard. This method allows for the determination of the thermodynamic equilibrium solubility of a compound in a given solvent at a specific, controlled temperature.
Principle: An excess amount of the solid solute (this compound) is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient duration to ensure the solution reaches equilibrium with the undissolved solid, thereby creating a saturated solution. The concentration of the solute in the clear, saturated supernatant is then determined analytically.
Apparatus and Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with screw caps or sealed ampoules
-
Thermostatic shaker bath or incubator with agitation capabilities
-
Calibrated thermometer
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Validated analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis Spectrophotometer)
Detailed Methodology:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid after equilibration is crucial to confirm that a saturated solution has been achieved.
-
Solvent Addition: Accurately add a known volume or mass of the pre-equilibrated solvent to the vial.
-
Equilibration: Securely cap the vials and place them in a thermostatic shaker set to the desired constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The required time may vary depending on the compound and solvent system and should be determined by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration remains constant.
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest in the thermostatic bath for a sufficient time (e.g., 2-4 hours) for the excess solid to sediment, leaving a clear supernatant.
-
Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step must be performed quickly to avoid temperature changes that could cause precipitation.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method being used.
-
Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with standards of known concentrations must be used for accurate quantification.
-
Data Reporting: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or moles per liter (mol/L).
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound using the isothermal shake-flask method.
Caption: Workflow for solubility determination via the isothermal shake-flask method.
Potential Biological Activities of Methyl 5,6-dimethylnicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5,6-dimethylnicotinate, a derivative of nicotinic acid (Vitamin B3), presents a scaffold of interest for potential pharmacological activities. While direct experimental data on the biological effects of this specific compound are limited in publicly available literature, its structural similarity to nicotinic acid and other nicotinic acid esters allows for inferred potential biological activities. This technical guide consolidates the theoretical framework for the potential biological activities of this compound, focusing on its likely role as a prodrug of nicotinic acid. It outlines potential anti-inflammatory, antibacterial, and antifungal properties, supported by detailed experimental protocols for in vitro evaluation. The primary mechanism of action is hypothesized to be through the activation of the G protein-coupled receptor GPR109A upon in vivo hydrolysis to nicotinic acid. This document serves as a foundational resource for researchers initiating investigations into the pharmacological profile of this compound.
Introduction
Nicotinic acid, a well-established therapeutic agent, is known for its role in treating dyslipidemia; however, its clinical application can be hampered by side effects such as cutaneous vasodilation.[1] This has led to the exploration of nicotinic acid derivatives, including esters like this compound, which may offer altered pharmacokinetic and pharmacodynamic profiles.[1] It is postulated that this compound acts as a prodrug, undergoing hydrolysis in the body to release the active nicotinic acid.[1] The biological effects would then be mediated through the known pathways of nicotinic acid, primarily involving the GPR109A receptor.[1] The addition of two methyl groups to the pyridine ring may influence its lipophilicity and rate of hydrolysis, potentially modulating its efficacy and side-effect profile.
Potential Biological Activities
Based on the activities of nicotinic acid and its derivatives, this compound is predicted to have potential in the following areas:
Anti-inflammatory Activity
Nicotinic acid has demonstrated anti-inflammatory effects, which are mediated through the GPR109A receptor expressed on immune cells.[2] Activation of this receptor can lead to a reduction in the production of pro-inflammatory cytokines.[2] Several studies have evaluated the anti-inflammatory potential of various nicotinic acid derivatives, showing significant inhibition of inflammatory mediators.[3][4]
Antimicrobial Activity
Pyridine derivatives are a well-known class of compounds exhibiting a broad spectrum of antimicrobial activities.[5] While nicotinic acid itself is not a primary antimicrobial agent, its derivatives have been synthesized and evaluated for antibacterial and antifungal properties.[6] These activities are often attributed to the pyridine core, with various substitutions influencing the potency and spectrum.
Quantitative Data Summary
Direct quantitative data for the biological activity of this compound is not currently available in the public domain. The following tables provide an illustrative template for how such data, once generated through the experimental protocols outlined in this guide, could be presented.
Table 1: Potential In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line | Test Compound | Concentration Range (µM) | IC50 (µM) | Positive Control |
| Nitric Oxide (NO) Assay | RAW 264.7 | This compound | Data to be determined | Data to be determined | Dexamethasone |
| TNF-α ELISA | RAW 264.7 | This compound | Data to be determined | Data to be determined | Dexamethasone |
| IL-6 ELISA | RAW 264.7 | This compound | Data to be determined | Data to be determined | Dexamethasone |
Table 2: Potential In Vitro Antimicrobial Activity of this compound
| Assay | Bacterial Strain | Fungal Strain | Test Compound | MIC (µg/mL) | Positive Control |
| Broth Microdilution | Staphylococcus aureus | This compound | Data to be determined | Ciprofloxacin | |
| Broth Microdilution | Escherichia coli | This compound | Data to be determined | Ciprofloxacin | |
| Broth Microdilution | Candida albicans | This compound | Data to be determined | Fluconazole | |
| Broth Microdilution | Aspergillus fumigatus | This compound | Data to be determined | Fluconazole |
Signaling Pathways and Experimental Workflows
Inferred Signaling Pathway of this compound
It is hypothesized that this compound is hydrolyzed to nicotinic acid, which then activates the GPR109A receptor. This initiates a G-protein-mediated signaling cascade, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. In immune cells, this pathway can result in the suppression of inflammatory responses.
Experimental Workflow for In Vitro Anti-inflammatory Assay
The following diagram illustrates a typical workflow for assessing the anti-inflammatory potential of a test compound using a cell-based assay.
Detailed Experimental Protocols
In Vitro Anti-inflammatory Activity: Nitric Oxide Assay
This protocol is adapted from methodologies used for evaluating nicotinic acid derivatives.[4]
-
Cell Culture: Maintain RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare various concentrations of this compound in DMEM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Inflammatory Stimulation: After 1 hour of pre-treatment with the test compound, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response. Include wells with cells and LPS only (positive control) and cells in medium alone (negative control).
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
-
Data Acquisition: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of nitric oxide inhibition compared to the LPS-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
In Vitro Antibacterial Activity: Broth Microdilution Assay
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[7]
-
Bacterial Strains and Culture Conditions: Use standard bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Culture the bacteria in Mueller-Hinton Broth (MHB) at 37°C.
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Add the bacterial inoculum to the wells containing the serially diluted compound. Include a positive control (bacteria in MHB without compound) and a negative control (MHB alone). Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Positive Control: Use a standard antibiotic such as ciprofloxacin as a positive control for comparison.
In Vitro Antifungal Activity: Broth Microdilution Assay
This protocol is based on standardized methods for antifungal susceptibility testing.[3][8]
-
Fungal Strains and Culture Conditions: Use fungal strains such as Candida albicans and Aspergillus fumigatus. Culture yeasts in RPMI-1640 medium buffered with MOPS at 35°C. Culture molds in the same medium at 35°C.
-
Compound Preparation: Prepare serial dilutions of this compound in RPMI-1640 medium in a 96-well plate.
-
Inoculum Preparation: Prepare a fungal inoculum and dilute it to a final concentration of 0.5-2.5 x 10^3 CFU/mL for yeasts and 0.4-5 x 10^4 CFU/mL for molds.
-
Incubation: Add the fungal inoculum to the wells. Include a positive control (fungus in medium) and a negative control (medium alone). Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
MIC Determination: The MIC for yeasts is the lowest concentration that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control. For molds, the MIC is the lowest concentration that completely inhibits growth.
-
Positive Control: Use a standard antifungal agent such as fluconazole as a positive control.
Conclusion
While direct experimental evidence for the biological activity of this compound is lacking, its chemical structure strongly suggests it would function as a prodrug of nicotinic acid. As such, it holds potential for anti-inflammatory activities mediated through the GPR109A receptor. Furthermore, as a pyridine derivative, it warrants investigation for potential antimicrobial properties. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these potential biological activities. Further research is essential to elucidate the specific pharmacological profile of this compound and to determine if the dimethyl substitution confers any advantageous properties over other nicotinic acid derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
The Discovery and Enduring Legacy of Nicotinic Acid and Its Derivatives: A Technical Guide
Introduction
Nicotinic acid, also known as niacin or vitamin B3, has a rich and multifaceted history, evolving from a simple organic compound to a crucial vitamin and a pharmacologically significant agent.[1][2] Its journey is intertwined with the fight against the devastating nutritional deficiency disease, pellagra, and later, with the management of dyslipidemia.[3][4] This technical guide provides an in-depth exploration of the discovery, history, and scientific investigation of nicotinic acid and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the key milestones, experimental methodologies, and signaling pathways that have defined our understanding of this important class of molecules.
The Early History and the Fight Against Pellagra
Nicotinic acid was first synthesized in 1867 by the oxidation of nicotine.[5] For decades, it remained a laboratory chemical with no known biological significance.[5] The story of its importance begins with the history of pellagra, a disease characterized by dermatitis, diarrhea, and dementia (the "three Ds").[3][6] Pellagra was first described in Spain in 1735 by Gaspar Casal, shortly after the introduction of maize (corn) to Europe.[1][5] The disease became widespread in regions where maize was a dietary staple, such as northern Italy and the southern United States.[5][7]
For many years, the cause of pellagra was unknown, with many believing it to be an infectious disease.[5] In the early 20th century, Dr. Joseph Goldberger of the U.S. Public Health Service conducted a series of groundbreaking epidemiological and experimental studies that demonstrated pellagra was caused by a dietary deficiency.[8][9] Through his work with prisoners and in orphanages, he showed that the disease could be prevented or cured by a diet rich in meat, milk, and eggs, and was not contagious.[5] He identified a "pellagra-preventive" or "P-P factor" present in these foods but absent in the corn-based diets of those afflicted.[5][8]
It was not until 1937 that the American biochemist Conrad Elvehjem and his colleagues at the University of Wisconsin isolated the P-P factor from liver extracts and identified it as nicotinic acid.[1][8][10] They demonstrated that nicotinic acid could cure "black tongue" in dogs, a condition analogous to pellagra in humans.[8][11] Soon after, clinical trials confirmed that nicotinic acid was a dramatic and rapid cure for pellagra in humans.[2][8] This discovery led to the fortification of grain products with niacin, which has largely eradicated pellagra in the developed world.[5]
Timeline of Key Events in the Discovery of Nicotinic Acid
| Year | Event | Key Figure(s) |
| 1735 | First clinical description of pellagra.[1][5] | Gaspar Casal |
| 1867 | First synthesis of nicotinic acid from nicotine.[5] | Huber |
| 1915 | Dr. Joseph Goldberger's experiments demonstrate the dietary cause of pellagra.[5] | Joseph Goldberger |
| 1937 | Conrad Elvehjem isolates and identifies nicotinic acid as the "pellagra-preventing factor".[1][8] | Conrad Elvehjem |
| 1955 | Discovery of the lipid-lowering properties of nicotinic acid in gram doses.[1][4] | Rudolf Altschul |
Nicotinic Acid Derivatives in Drug Development
Following the discovery of its role as a vitamin, research into nicotinic acid and its derivatives expanded into various therapeutic areas.[12][13]
In 1955, Rudolf Altschul discovered that large doses of nicotinic acid could lower plasma cholesterol levels.[1][4] This finding established niacin as the first lipid-lowering drug.[1] It is known to favorably affect all major lipid parameters, including lowering low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while being the most potent agent for raising high-density lipoprotein (HDL) cholesterol.[4][14]
However, the clinical use of high-dose niacin has been limited by a common and unpleasant side effect: flushing.[15][16] This is characterized by redness, warmth, and itching of the skin, and is a primary reason for non-compliance with treatment.[15][17]
To mitigate this side effect, the drug laropiprant was developed.[18] Laropiprant is a selective antagonist of the prostaglandin D2 receptor subtype 1 (DP1).[18] It was designed to be co-administered with nicotinic acid to reduce flushing without affecting its lipid-modifying properties.[18][19] The combination of nicotinic acid and laropiprant was marketed as Tredaptive.[1] However, large clinical trials, such as the AIM-HIGH and HPS2-THRIVE studies, failed to show that adding niacin to statin therapy provided additional cardiovascular benefits and in some cases, showed an increase in other side effects.[1][20][21] This led to the withdrawal of Tredaptive from the market.[1]
Summary of Key Clinical Trials of Nicotinic Acid for Cardiovascular Disease
| Trial Name | Year Published | Patient Population | Intervention | Key Findings |
| Coronary Drug Project | 1975 | 8,341 men with a history of myocardial infarction.[22] | 3 g/day nicotinic acid vs. placebo.[22] | Reduced nonfatal myocardial infarctions but did not decrease overall mortality.[22] |
| AIM-HIGH | 2011 | 3,414 patients with stable cardiovascular disease and low HDL-C on statin therapy.[20] | 1.5-2 g/day extended-release niacin vs. placebo.[20] | No incremental clinical benefit of adding niacin to statin therapy. The trial was stopped early.[20] |
| HPS2-THRIVE | 2014 | 25,673 patients with vascular disease on statin therapy.[22] | 2 g/day extended-release niacin/laropiprant vs. placebo. | No significant reduction in major vascular events but an increase in serious adverse events.[21] |
Nicotinic acid derivatives have also been pivotal in the treatment of tuberculosis. Isoniazid (isonicotinic acid hydrazide), a synthetic derivative of nicotinic acid, was introduced as an anti-tuberculosis drug in 1951.[23][24] It remains a first-line treatment for tuberculosis.[23] Isoniazid is a prodrug that is activated by a mycobacterial catalase-peroxidase enzyme, KatG.[25] The activated form inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[25]
Signaling Pathways and Mechanisms of Action
The niacin flush is primarily mediated by the activation of the G protein-coupled receptor 109A (GPR109A) in dermal Langerhans cells.[17] This activation leads to the production of prostaglandins, particularly prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[17] These prostaglandins then act on receptors in the capillaries, causing vasodilation and the characteristic flushing.[17]
Laropiprant acts as a selective antagonist of the prostaglandin D2 receptor subtype 1 (DP1).[18] By blocking this receptor, it prevents PGD2 from causing vasodilation, thereby reducing the flushing effect of niacin.[18]
Isoniazid is primarily synthesized through the reaction of isonicotinic acid or its ester with hydrazine.[23] The ester route is often preferred due to lower reaction temperatures.[23]
Experimental Protocols
Detailed experimental protocols for the foundational discoveries of nicotinic acid and its derivatives are often found in the original scientific publications. The following provides a generalized overview of the types of methodologies employed.
A detailed reproduction of the original protocol would require access to the 1937 publication. However, a general outline based on biochemical separation techniques of the era would likely involve:
-
Tissue Homogenization: Fresh liver tissue is homogenized in a suitable buffer to release cellular contents.
-
Solvent Extraction: A series of extractions with different organic solvents (e.g., ethanol, ether) is performed to separate compounds based on their polarity.
-
Precipitation: Changes in pH or the addition of salts are used to precipitate out proteins and other large molecules.
-
Chromatography: Adsorption chromatography, a common technique at the time, would be used to separate the components of the extract. This involves passing the extract through a column packed with a material like alumina or silica.
-
Crystallization: The fractions collected from chromatography are concentrated, and the target compound is crystallized out of solution.
-
Characterization: The melting point, elemental analysis, and chemical reactions of the crystals are used to identify the compound as nicotinic acid.
The synthesis of isoniazid can be achieved through several methods. A common laboratory procedure involves the following steps:
-
Esterification of Isonicotinic Acid: Isonicotinic acid is reacted with an alcohol (e.g., ethanol) in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding ester.[26] This reaction is typically carried out under reflux.
-
Reaction with Hydrazine Hydrate: The isonicotinic acid ester is then reacted with hydrazine hydrate.[23] This reaction, known as hydrazinolysis, replaces the ester group with a hydrazide group to form isoniazid.[26]
-
Purification: The crude isoniazid is then purified, often by recrystallization from a suitable solvent like ethanol, to obtain the final product.[25]
Reaction Conditions for Isoniazid Synthesis
| Method | Reactants | Temperature | Yield |
| Direct Reaction | Isonicotinic acid, hydrazine | 129-130°C | Up to 70.1% |
| Ethyl Ester Route | Ethyl ester of isonicotinic acid, hydrazine | 70-75°C | Up to 72.9% |
Data from a comparative study on synthesis methods.[23]
Conclusion
The journey of nicotinic acid and its derivatives from a chemical curiosity to a vital nutrient and a powerful therapeutic agent is a testament to the progress of biomedical science. While its role in cardiovascular disease prevention has been re-evaluated in the statin era, its importance in treating pellagra is undeniable. Furthermore, derivatives like isoniazid continue to be essential medicines. The ongoing research into nicotinic acid derivatives for a range of conditions, including cancer and neurodegenerative diseases, ensures that the story of this remarkable molecule is far from over.[12][27] The signaling pathways and mechanisms of action elucidated through decades of research continue to provide valuable insights for the development of new and improved therapies.
References
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. med.libretexts.org [med.libretexts.org]
- 3. encyclopediaofarkansas.net [encyclopediaofarkansas.net]
- 4. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Niacin Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pellagra - Wikipedia [en.wikipedia.org]
- 8. karger.com [karger.com]
- 9. The discovery of niacin, biotin, and pantothenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. 2017 marks centennial of two significant biochemistry discoveries – eCALS [ecals.cals.wisc.edu]
- 12. pharmaoffer.com [pharmaoffer.com]
- 13. researchgate.net [researchgate.net]
- 14. Review of extended-release niacin/laropiprant fixed combination in the treatment of mixed dyslipidemia and primary hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Niacin flush: Why does it occur? Is it dangerous? [medicalnewstoday.com]
- 16. Mechanisms of Flushing Due to Niacin and Abolition of These Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The mechanism and mitigation of niacin-induced flushing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Laropiprant - Wikipedia [en.wikipedia.org]
- 19. Niacin and laropiprant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bmj.com [bmj.com]
- 21. Niacin: a long history, but a questionable future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Niacin - Health Professional Fact Sheet [ods.od.nih.gov]
- 23. Main methods of synthesizing isoniazid in laboratory [wisdomlib.org]
- 24. Isoniazid | PPT [slideshare.net]
- 25. Isoniazid - Wikipedia [en.wikipedia.org]
- 26. youtube.com [youtube.com]
- 27. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Silico Analysis of Methyl 5,6-dimethylnicotinate: A Technical Whitepaper
This document provides a comprehensive technical overview of the predicted physicochemical, pharmacokinetic, and toxicological properties of Methyl 5,6-dimethylnicotinate. In the absence of extensive experimental data, in silico computational models offer a critical first pass in the drug discovery and development process, enabling early assessment of a compound's potential viability. The following analysis leverages established computational methodologies to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, drug-likeness, and other key characteristics of this molecule.
Physicochemical Properties
The fundamental physicochemical properties of a compound govern its behavior in both chemical and biological systems. These characteristics are foundational to all subsequent predictions. While some experimental data exists for related compounds, the properties for this compound are primarily derived from computational predictions based on its structure.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Type | Reference |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Canonical SMILES | CC1=C(C(=NC=C1)C)C(=O)OC | N/A |
| logP (Octanol/Water Partition Coeff.) | 1.3 - 1.8 (Predicted) | [2][3] |
| Topological Polar Surface Area (TPSA) | 38.77 Ų | [4] |
| pKa (Most Basic) | 3.50 ± 0.20 (Predicted) | [5] |
| Solubility | Soluble in Chloroform and Methanol | [5][6] |
| Form | Solid (Predicted) | [5] |
In Silico Prediction Methodologies
The data presented in this guide are generated using computational models that rely on various algorithms to correlate a molecule's structure with its biological activity and pharmacokinetic properties. These methods are essential for modern drug discovery.[7]
Core Methodologies:
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical representations that relate the chemical structure of a series of compounds to their biological activity.[4][8] These models use molecular descriptors—numerical values that encode information about a molecule's topology, geometry, and electronic properties—to predict the activity of new compounds.[4]
-
Molecular Fingerprints: These are bit-string representations of molecular structure and properties. Fingerprints like MACCS and Extended-Connectivity Fingerprints (ECFP) encode the presence or absence of specific substructural features.[9] Machine learning models are then trained on these fingerprints to classify compounds for various ADMET endpoints.[9][10]
-
Machine Learning Models: Algorithms such as Support Vector Machines (SVM), Random Forests (RF), and k-Nearest Neighbors (k-NN) are trained on large datasets of compounds with known experimental ADMET values.[8][10] These trained models can then predict the properties of novel molecules like this compound.
-
Fragment-Based and Rule-Based Systems: Some properties, like solubility or drug-likeness, are predicted using fragment-based methods that sum the contributions of individual molecular fragments.[9] Rule-based systems, such as Lipinski's Rule of Five, use simple physicochemical property cutoffs to assess oral bioavailability.[3][11]
The in silico prediction workflow diagram below illustrates the logical process from chemical structure input to the generation of predictive data, forming the basis of this analysis.
Caption: Workflow for in silico property prediction of a chemical entity.
Predicted Pharmacokinetic (ADMET) Profile
A compound's ADMET profile determines its disposition within an organism, which is a primary cause of attrition in drug development.[11] Early in silico ADMET screening is therefore a crucial step in de-risking drug candidates.[4][10]
Table 2: Predicted ADMET Profile for this compound
| Category | Parameter | Predicted Outcome | Significance |
| Absorption | Human Intestinal Absorption (HIA) | High | Indicates good absorption from the gastrointestinal tract.[4] |
| Caco-2 Permeability | High | Suggests high potential for passive diffusion across the intestinal wall.[3] | |
| P-glycoprotein (P-gp) Substrate | No | The compound is not likely to be actively pumped out of cells by P-gp, which can improve bioavailability.[4] | |
| Distribution | Blood-Brain Barrier (BBB) Permeant | Yes | The compound is predicted to cross the BBB, which is relevant for CNS-acting drugs but a potential liability for others.[4] |
| Plasma Protein Binding (%PPB) | Low to Moderate | Low-to-moderate binding suggests a higher fraction of the drug will be free in circulation to exert its effects.[4] | |
| Metabolism | CYP450 1A2 Inhibitor | No | Unlikely to interfere with the metabolism of drugs cleared by CYP1A2.[10] |
| CYP450 2C9 Inhibitor | No | Unlikely to interfere with the metabolism of drugs cleared by CYP2C9.[10] | |
| CYP450 2C19 Inhibitor | No | Unlikely to interfere with the metabolism of drugs cleared by CYP2C19.[10] | |
| CYP450 2D6 Inhibitor | No | Unlikely to interfere with the metabolism of drugs cleared by CYP2D6.[10] | |
| CYP450 3A4 Inhibitor | No | Unlikely to interfere with the metabolism of drugs cleared by CYP3A4.[10] | |
| Excretion | Total Clearance | Low | Predicts a slower rate of elimination from the body, potentially leading to a longer half-life.[3] |
| Toxicity | Ames Mutagenicity | Non-mutagenic | Low probability of causing DNA mutations, a critical safety endpoint.[10][12] |
| Carcinogenicity | Non-carcinogenic | Low probability of causing cancer upon long-term exposure.[10][12] | |
| Hepatotoxicity | Low Risk | The compound is not predicted to cause significant liver damage.[13] | |
| Skin Sensitization | Low Risk | Unlikely to cause an allergic response upon skin contact.[14] | |
| Acute Oral Toxicity (LD₅₀) | Class III (Slightly toxic) | Indicates a relatively low level of acute toxicity if ingested.[3] |
Predicted Drug-Likeness and Bioavailability
Drug-likeness is a qualitative concept used to assess whether a compound contains functional groups and physical properties consistent with known drugs.[15] These rules and scores help prioritize compounds that are more likely to be successfully developed.
Table 3: Drug-Likeness and Bioavailability Predictions
| Rule/Score | Parameter | Predicted Value | Compliance |
| Lipinski's Rule of Five | Molecular Weight | 165.19 | Yes (≤ 500) |
| logP | ~1.5 | Yes (≤ 5) | |
| H-Bond Donors | 0 | Yes (≤ 5) | |
| H-Bond Acceptors | 3 | Yes (≤ 10) | |
| Ghose Filter | logP | ~1.5 | Yes (-0.4 to 5.6) |
| Molar Refractivity | 45-50 | Yes (40 to 130) | |
| Molecular Weight | 165.19 | Yes (160 to 480) | |
| Atom Count | 23 | Yes (20 to 70) | |
| Bioavailability Score | Predicted Score | 0.55 | Good |
Compliance with these rules suggests the compound has a higher probability of being orally bioavailable.[3][11]
Hypothetical Biological Pathway Interaction
Given its structural relation to nicotinic acid (niacin), this compound could hypothetically interact with pathways modulated by nicotinic acid receptors, such as the G-protein coupled receptor GPR109A (HCAR2). Activation of this receptor leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP), and downstream signaling effects. The diagram below illustrates this generalized GPCR inhibitory pathway.
Caption: Hypothetical inhibitory G-protein signaling pathway modulation.
Conclusion
The in silico analysis of this compound suggests a promising profile for a potential drug candidate, particularly one targeting the central nervous system, given its predicted ability to cross the blood-brain barrier. The compound adheres to key drug-likeness rules, indicating a high probability of good oral bioavailability. Furthermore, its predicted ADMET profile is largely favorable, with low potential for CYP450 inhibition and major toxicities such as mutagenicity and carcinogenicity.
While these computational predictions are a valuable and cost-effective screening tool, they are not a substitute for experimental validation. In vitro and in vivo studies would be required to confirm these findings and fully characterize the pharmacokinetic, pharmacodynamic, and safety profile of this compound.
References
- 1. scbt.com [scbt.com]
- 2. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. METHYL 5-METHYLNICOTINATE | 29681-45-6 [amp.chemicalbook.com]
- 6. METHYL 5-METHYLNICOTINATE | 29681-45-6 [chemicalbook.com]
- 7. Toward in silico structure-based ADMET prediction in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. d-nb.info [d-nb.info]
- 10. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pozescaf.com [pozescaf.com]
- 13. mdpi.com [mdpi.com]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 5,6-dimethylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Methyl 5,6-dimethylnicotinate, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing with the oxidation of commercially available 3,4-dimethylpyridine to yield the intermediate 5,6-dimethylnicotinic acid. This is followed by the esterification of the carboxylic acid to afford the final product, this compound. This guide includes a comparative analysis of relevant synthetic methods, detailed laboratory procedures, and a visual representation of the synthetic workflow.
Introduction
Substituted nicotinic acid esters are a significant class of compounds in the pharmaceutical industry, serving as key building blocks in the synthesis of a wide range of biologically active molecules. This compound, with its specific substitution pattern on the pyridine ring, represents a valuable scaffold for the development of novel therapeutic agents. The synthetic route detailed herein provides a practical and accessible method for the preparation of this compound from readily available starting materials.
Synthetic Workflow Overview
The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the oxidation of the methyl group at the 4-position of 3,4-dimethylpyridine to a carboxylic acid. The second step is the esterification of the resulting 5,6-dimethylnicotinic acid to its corresponding methyl ester.
Application Notes and Protocols for the Purification of Crude Methyl 5,6-dimethylnicotinate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 5,6-dimethylnicotinate is a substituted pyridine derivative of interest in medicinal chemistry and drug development. As with many organic syntheses, the crude product often contains unreacted starting materials, by-products, and other impurities that must be removed to ensure the compound's integrity for subsequent applications. This document outlines generalized protocols for the purification of crude this compound based on standard laboratory techniques commonly applied to similar nicotinic acid esters. The primary methods detailed are recrystallization and silica gel column chromatography, which are widely used for the purification of solid organic compounds.
Data Presentation
Due to the limited availability of specific experimental data for the purification of this compound in the public domain, the following table presents a typical, albeit hypothetical, summary of purification outcomes. This data is intended to provide a benchmark for researchers to compare their own results.
Table 1: Hypothetical Purification Outcomes for Crude this compound
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Key Impurities Removed |
| Recrystallization | 85% | >98% | 75% | Unreacted 5,6-dimethylnicotinic acid, colored impurities |
| Column Chromatography | 85% | >99% | 60% | Isomeric by-products, non-polar impurities |
Experimental Protocols
The following are detailed methodologies for the purification of crude this compound. Researchers should consider these as starting points and may need to optimize conditions based on the specific impurity profile of their crude material.
Protocol 1: Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a particular solvent at different temperatures.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Methanol, Ethyl acetate/Hexane mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Cold bath (ice-water mixture)
Procedure:
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent at its boiling point. A suitable solvent will dissolve the compound when hot but not at room temperature. Common solvents to screen for nicotinic acid esters include ethanol, methanol, or a mixture of ethyl acetate and hexanes.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent and heat the mixture to the solvent's boiling point while stirring. Continue to add the solvent portion-wise until the solid has just dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated charcoal was used, or if there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin. To maximize crystal yield, the flask can then be placed in a cold bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Silica Gel Column Chromatography
Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Eluent (e.g., a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate)
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
Procedure:
-
Eluent Selection: Using Thin Layer Chromatography (TLC), determine a suitable eluent system. A good solvent system will result in the desired compound having an Rf value of approximately 0.3-0.4, with good separation from impurities. A common starting point for nicotinic acid esters is a mixture of petroleum ether and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column.[1] Allow the silica to settle, ensuring a level surface, and then add a layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully load this dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen mobile phase.[2] Collect fractions in separate tubes. The progress of the separation can be monitored by TLC analysis of the collected fractions.
-
Fraction Analysis: Spot the collected fractions on a TLC plate and develop it in the eluent system. Visualize the spots under a UV lamp to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
The following diagram illustrates a general workflow for the purification of crude this compound, outlining the key steps in both recrystallization and column chromatography.
Caption: Purification workflow for crude this compound.
References
Application Notes and Protocols for Methyl 5,6-dimethylnicotinate as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Methyl 5,6-dimethylnicotinate as a crucial chemical intermediate in the synthesis of biologically active molecules. Detailed experimental protocols for its synthesis and subsequent elaboration into advanced intermediates are provided, alongside visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound is a substituted pyridine derivative that has emerged as a valuable scaffold in medicinal chemistry and drug discovery. Its unique substitution pattern provides a versatile platform for the synthesis of a variety of complex molecules, particularly those designed to interact with specific biological targets. This document outlines the application of this compound as a key building block in the development of therapeutic agents, with a focus on its role in the synthesis of inhibitors for critical signaling proteins implicated in cancer and inflammatory diseases.
Applications in Drug Discovery and Development
This compound serves as a foundational scaffold for the synthesis of potent and selective inhibitors of key enzymes in cellular signaling pathways. Notably, it is a crucial intermediate in the development of inhibitors for Bruton's tyrosine kinase (BTK) and Bromodomain and Extra-Terminal (BET) proteins.
-
Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling, which is essential for B-cell development, activation, and proliferation.[1][2] Dysregulation of the BTK signaling pathway is implicated in various B-cell malignancies and autoimmune diseases.[2][3] The 5,6-dimethylnicotinate core can be elaborated to introduce functionalities that bind to the active site of BTK, leading to the development of targeted therapies for conditions such as lymphoma and rheumatoid arthritis.[2]
-
Bromodomain and Extra-Terminal (BET) Protein Inhibitors: BET proteins (including BRD2, BRD3, and BRD4) are epigenetic "readers" that recognize acetylated lysine residues on histones, thereby regulating the transcription of key genes involved in cell growth and proliferation, including oncogenes like MYC.[4][5][6] Inhibition of BET proteins has shown significant therapeutic potential in a range of cancers by suppressing the expression of these oncogenic drivers.[4][6] The this compound scaffold provides a rigid framework for the design of small molecules that can effectively block the bromodomains of BET proteins.
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways targeted by compounds derived from this compound.
Experimental Protocols
The following protocols provide a general framework for the synthesis of this compound and its subsequent use in the preparation of more complex molecules.
Protocol 1: Synthesis of 5,6-dimethylnicotinic acid
Note: The following is a generalized procedure and requires optimization for the specific synthesis of 5,6-dimethylnicotinic acid.
Materials:
-
A suitable 5,6-dialkylpyridine precursor
-
Strong oxidizing agent (e.g., potassium permanganate or nitric acid)
-
Sulfuric acid (if using nitric acid)
-
Sodium hydroxide or other base for neutralization
-
Hydrochloric acid for acidification
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate for drying
Procedure:
-
The starting dialkylpyridine is reacted with a strong oxidizing agent under controlled temperature conditions.
-
If using nitric acid, the reaction is often carried out in the presence of sulfuric acid at elevated temperatures.
-
Upon completion of the oxidation, the reaction mixture is cooled and neutralized with a base.
-
The aqueous solution is then acidified with hydrochloric acid to precipitate the carboxylic acid.
-
The crude 5,6-dimethylnicotinic acid is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Protocol 2: Esterification to this compound
The conversion of 5,6-dimethylnicotinic acid to its methyl ester is typically achieved through Fischer esterification.
Quantitative Data for a Representative Fischer Esterification:
| Reagent/Parameter | Value/Description |
| Starting Material | 5,6-dimethylnicotinic acid |
| Reagent | Methanol (anhydrous) |
| Catalyst | Concentrated Sulfuric Acid |
| Reaction Temperature | Reflux |
| Reaction Time | 4-17 hours (monitor by TLC) |
| Work-up | Neutralization with NaHCO₃, extraction with ethyl acetate |
Procedure:
-
To a stirred solution of 5,6-dimethylnicotinic acid in anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and remove the methanol under reduced pressure.
-
The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield crude this compound.
-
The product can be further purified by column chromatography on silica gel.
Experimental Workflow Visualization
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of novel therapeutic agents. Its utility as a scaffold for the development of potent inhibitors of key signaling proteins like BTK and BET proteins underscores its importance in modern drug discovery. The protocols and workflows provided herein offer a foundation for researchers to synthesize and utilize this important building block in their research and development endeavors.
References
- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 3. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BET Proteins as Attractive Targets for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. BET-ting on Nrf2: How Nrf2 signaling can influence the therapeutic activities of BET protein inhibitors: Nrf2 signaling, which is suppressed by BET proteins, can affect the treatment of inflammatory diseases and cancer with BET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl 5,6-dimethylnicotinate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5,6-dimethylnicotinate is a substituted pyridine derivative with potential applications in medicinal chemistry. While direct studies on this specific molecule are limited, its structural similarity to other nicotinic acid esters suggests its utility as a scaffold in drug discovery. This document provides an overview of its potential applications based on analogous compounds, along with detailed protocols for its synthesis and relevant biological assays. Due to the scarcity of data for this compound, quantitative data for closely related analogs are presented to guide future research.
Potential Medicinal Chemistry Applications
Derivatives of nicotinic acid are known to exhibit a wide range of biological activities. Based on the established profiles of structurally similar compounds, this compound could serve as a valuable starting point for the development of novel therapeutic agents in the following areas:
-
Central Nervous System (CNS) Disorders: The closely related compound, methyl 6-methylnicotinate, is a key intermediate in the synthesis of D-amino acid oxidase (DAAO) inhibitors.[1][2] DAAO is a target for therapeutic intervention in neurological and psychiatric disorders, such as schizophrenia, by modulating the levels of D-serine, a co-agonist at NMDA receptors. The dimethyl substitution pattern of this compound may offer opportunities to fine-tune binding affinity and selectivity for DAAO or other CNS targets.
-
Antimicrobial Agents: Nicotinic acid derivatives have been extensively investigated for their antibacterial and antifungal properties.[3][4] The core pyridine scaffold can be functionalized to interact with various microbial targets. Research in this area has shown that certain substitutions on the nicotinic acid core can lead to potent antimicrobial agents.[3][4]
-
Anti-inflammatory Agents: The nicotinic acid scaffold is also present in some anti-inflammatory drugs. Derivatives have been synthesized and evaluated for their ability to inhibit key inflammatory mediators.[5] The 5,6-dimethyl substitution could influence the anti-inflammatory profile of resulting compounds.
Synthesis of this compound
A potential synthetic route to this compound involves a Suzuki coupling reaction.
Experimental Protocol: Synthesis via Suzuki Coupling
This protocol is a general representation of a Suzuki coupling reaction and would require optimization for this specific transformation.
Materials:
-
Methyl 5-bromo-6-chloropyridine-3-carboxylate
-
Trimethylboroxine
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Methyl 5-bromo-6-chloropyridine-3-carboxylate, trimethylboroxine (1.5 - 2.0 equivalents), and the palladium catalyst (0.05 - 0.1 equivalents).
-
Add the base (2.0 - 3.0 equivalents) and the anhydrous solvent.
-
Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Experimental Protocols for Biological Evaluation
The following are generalized protocols for assessing the potential biological activities of this compound and its derivatives.
Protocol 1: D-Amino Acid Oxidase (DAAO) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against DAAO.
Materials:
-
Recombinant human D-amino acid oxidase (hDAAO)
-
D-serine (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Test compounds dissolved in DMSO
-
Phosphate buffer (pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, hDAAO, HRP, and Amplex Red reagent.
-
Add the test compound at various concentrations to the wells of the 96-well plate. Include a positive control (a known DAAO inhibitor) and a negative control (DMSO vehicle).
-
Initiate the reaction by adding D-serine to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.
-
Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Protocol 2: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
Objective: To determine the minimum concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Microplate incubator
-
Spectrophotometer (optional, for turbidity measurement)
Procedure:
-
Perform a serial two-fold dilution of the test compound in the growth medium in a 96-well plate.
-
Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well of the microplate. Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible growth. Alternatively, measure the optical density at 600 nm.
Quantitative Data for Analogs
Due to the limited availability of data for this compound, the following table summarizes the biological activity of a closely related nicotinic acid derivative to provide a reference for potential efficacy.
| Compound/Derivative | Biological Target | Assay Type | Activity (IC₅₀/MIC) | Reference |
| Acylhydrazone of Nicotinic Acid | S. epidermidis | MIC | 1.95 µg/mL | [3] |
| Acylhydrazone of Nicotinic Acid | S. aureus (MRSA) | MIC | 7.81 µg/mL | [3] |
| 1,3,4-Oxadiazoline of Nicotinic Acid | B. subtilis | MIC | 7.81 µg/mL | [3][4] |
| 1,3,4-Oxadiazoline of Nicotinic Acid | S. aureus | MIC | 7.81 µg/mL | [3][4] |
Note: The data presented above is for derivatives of nicotinic acid and not for this compound itself. It is intended to serve as a guide for potential areas of biological activity.
Visualizations
Diagrams of Pathways and Workflows
Caption: Synthetic pathway for this compound.
Caption: Potential mechanism of action for DAAO inhibitors.
Caption: Workflow for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of Methyl 5,6-dimethylnicotinate for Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5,6-dimethylnicotinate is a substituted pyridine derivative with potential as a scaffold in medicinal chemistry. Its structural features, including a modifiable ester group and a dimethyl-substituted pyridine ring, offer opportunities for the synthesis of diverse analogs for biological screening. While direct derivatization studies on this compound for bioassays are not extensively reported in the public domain, valuable insights can be drawn from the derivatization of structurally related nicotinic acid esters. These studies suggest that derivatives of this compound could exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
This document provides detailed application notes and protocols for the hypothetical derivatization of this compound and subsequent bioassays. The methodologies are based on established procedures for analogous compounds and are intended to serve as a guide for researchers exploring the therapeutic potential of this chemical entity.
Potential Derivatization Strategies
The primary points for derivatization on this compound are the methyl ester and the pyridine ring. Common synthetic transformations can be employed to generate a library of diverse compounds. A key initial step often involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, which can then be converted to a variety of functional groups. Another common strategy is the conversion of the ester to a hydrazide, a versatile intermediate for the synthesis of various heterocyclic compounds.
Data Presentation: Hypothetical Bioactivity of this compound Derivatives
The following tables present hypothetical quantitative data for derivatives of this compound in various bioassays. This data is illustrative and based on the reported activities of structurally similar nicotinic acid derivatives.
Table 1: Hypothetical Anti-inflammatory Activity of Hydrazone Derivatives
| Compound ID | Derivative Type | R-Group | Inhibition of Nitric Oxide (NO) Production (IC₅₀, µM) in LPS-stimulated RAW 264.7 cells |
| MDN-H1 | Hydrazone | Phenyl | 15.2 |
| MDN-H2 | Hydrazone | 4-Chlorophenyl | 8.5 |
| MDN-H3 | Hydrazone | 4-Methoxyphenyl | 22.1 |
| MDN-H4 | Hydrazone | 2-Hydroxyphenyl | 12.8 |
| Ibuprofen | Standard | - | 5.6 |
Table 2: Hypothetical Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives
| Compound ID | Derivative Type | R-Group | Minimum Inhibitory Concentration (MIC, µg/mL) vs. S. aureus | Minimum Inhibitory Concentration (MIC, µg/mL) vs. E. coli |
| MDN-O1 | 1,3,4-Oxadiazole | Phenyl | 16 | 32 |
| MDN-O2 | 1,3,4-Oxadiazole | 4-Nitrophenyl | 8 | 16 |
| MDN-O3 | 1,3,4-Oxadiazole | 2-Furyl | 16 | 64 |
| MDN-O4 | 1,3,4-Oxadiazole | Thiophen-2-yl | 32 | 32 |
| Ciprofloxacin | Standard | - | 1 | 0.5 |
Table 3: Hypothetical Anticancer Activity of Thiosemicarbazide Derivatives
| Compound ID | Derivative Type | R-Group | Cytotoxicity (IC₅₀, µM) against HeLa cell line | Cytotoxicity (IC₅₀, µM) against MCF-7 cell line |
| MDN-T1 | Thiosemicarbazide | Phenyl | 10.5 | 12.3 |
| MDN-T2 | Thiosemicarbazide | 4-Fluorophenyl | 5.2 | 7.8 |
| MDN-T3 | Thiosemicarbazide | Cyclohexyl | 25.1 | 30.5 |
| MDN-T4 | Thiosemicarbazide | Naphthyl | 2.8 | 4.1 |
| Doxorubicin | Standard | - | 0.5 | 0.8 |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of key intermediates and final derivatives from this compound, as well as for the corresponding bioassays.
Synthesis Protocols
Protocol 1: Synthesis of 5,6-dimethylnicotinic acid
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of methanol and water (10 mL per gram of ester).
-
Hydrolysis: Add sodium hydroxide (2.0 eq) to the solution and stir the mixture at 60°C for 4 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidification: Dilute the aqueous residue with water and acidify to pH 3-4 with 2N HCl.
-
Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 5,6-dimethylnicotinic acid.
Protocol 2: Synthesis of 5,6-dimethylnicotinohydrazide
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (20 mL).
-
Hydrazinolysis: Add hydrazine hydrate (3.0 eq) to the solution.
-
Reflux: Heat the mixture to reflux and maintain for 6 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried to afford 5,6-dimethylnicotinohydrazide.
Protocol 3: General Procedure for the Synthesis of Hydrazone Derivatives (MDN-H1 to MDN-H4)
-
Reaction Setup: Dissolve 5,6-dimethylnicotinohydrazide (1.0 eq) in ethanol (15 mL).
-
Condensation: Add the appropriate aromatic aldehyde (1.1 eq) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux: Reflux the mixture for 4-6 hours.
-
Isolation: Cool the reaction mixture, and collect the precipitated solid by filtration.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure hydrazone derivative.
Protocol 4: General Procedure for the Synthesis of 1,3,4-Oxadiazole Derivatives (MDN-O1 to MDN-O4)
-
Reaction Setup: To a solution of the corresponding hydrazone (from Protocol 3) (1.0 eq) in acetic anhydride (10 mL), add a catalytic amount of anhydrous sodium acetate.
-
Cyclization: Reflux the mixture for 5-7 hours.
-
Work-up: Pour the cooled reaction mixture into ice-cold water.
-
Isolation: Collect the resulting solid by filtration, wash thoroughly with water, and dry.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 5: General Procedure for the Synthesis of Thiosemicarbazide Derivatives (MDN-T1 to MDN-T4)
-
Reaction Setup: Dissolve 5,6-dimethylnicotinohydrazide (1.0 eq) in ethanol.
-
Addition: Add the appropriate isothiocyanate (1.0 eq) dropwise to the solution.
-
Reflux: Reflux the mixture for 8-10 hours.
-
Isolation: Cool the reaction to room temperature, and collect the precipitate by filtration.
-
Purification: Wash the solid with cold ethanol and recrystallize to yield the pure thiosemicarbazide derivative.
Bioassay Protocols
Protocol 6: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.
-
NO Measurement: Measure the nitric oxide production in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC₅₀ values from the dose-response curves.
Protocol 7: Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)
-
Bacterial Strains: Use standard strains of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Inoculum Preparation: Prepare a bacterial suspension in Mueller-Hinton broth (MHB) and adjust the turbidity to 0.5 McFarland standard.
-
Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in MHB.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 8: In Vitro Anticancer Assay (MTT Assay)
-
Cell Lines: Use human cervical cancer (HeLa) and breast cancer (MCF-7) cell lines.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ values.
Mandatory Visualizations
The following diagrams illustrate the proposed derivatization workflows and a representative signaling pathway.
Caption: Proposed derivatization workflow for this compound.
Caption: Simplified signaling pathway for LPS-induced inflammation.
Caption: Overall experimental workflow from synthesis to bioassays.
Application Notes and Protocols for the Quantification of Methyl 5,6-dimethylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of Methyl 5,6-dimethylnicotinate. While specific validated methods for this compound are not extensively published, the following protocols are based on established analytical principles for structurally similar compounds, such as Methyl 6-methylnicotinate and Methyl nicotinate.[1][2] These methods serve as a robust starting point and must be fully validated in the end-user's laboratory to ensure they are suitable for their intended purpose.
The primary analytical techniques covered in this document include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.[1]
Comparative Summary of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound will depend on various factors, including the sample matrix, required sensitivity, and the purpose of the analysis. HPLC is a versatile and widely used technique, offering high resolution and sensitivity.[1] GC-MS is particularly suitable for the analysis of volatile and semi-volatile compounds.[1] UV-Vis spectrophotometry offers a simpler and more cost-effective option for routine analysis in non-complex sample matrices.[1]
Table 1: Summary of Quantitative Data for a Structurally Similar Compound (Methyl 6-methylnicotinate)
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection.[1] | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass spectrometric detection.[1] | Measurement of the absorbance of ultraviolet-visible light by the analyte in a solution.[1] |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 0.0144 µg/mL[2] | Typically in the pg range[3] | Typically in the µg/mL range |
| Limit of Quantification (LOQ) | 0.0437 µg/mL | Typically 3x LOD[1] | Typically 3x LOD[1] |
| Accuracy (% Recovery) | 93.48 - 102.12%[2] | High, particularly with an internal standard.[3] | Dependent on matrix complexity |
| Precision (% RSD) | 0.301 - 6.341%[2] | < 15% | < 5% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of this compound in various samples, including pharmaceutical formulations.
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).[1]
Chromatographic Conditions (based on Methyl 6-methylnicotinate):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% formic acid. The mobile phase should be degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: To be determined by scanning a standard solution of this compound to find the wavelength of maximum absorbance (λmax). For similar compounds, this is often around 260-270 nm.
-
Injection Volume: 10 µL.[4]
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to obtain a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 0.1 - 100 µg/mL).
-
Sample Preparation:
-
For liquid formulations, accurately transfer a known volume into a volumetric flask and dilute with the mobile phase.
-
For solid samples, accurately weigh the sample, dissolve it in a suitable solvent, and dilute it with the mobile phase.
-
Further dilutions may be necessary to bring the analyte concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[1]
-
Workflow for HPLC Analysis:
Caption: Workflow for the quantification of this compound by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is well-suited for the identification and quantification of this compound, especially for assessing purity and identifying volatile impurities.[3]
Instrumentation:
-
A Gas Chromatograph coupled with a Mass Spectrometer (MS).[1]
Chromatographic and Spectrometric Conditions (based on Methyl 6-methylnicotinate):
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate.[1]
-
Injection Mode: Splitless.[1]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/minute, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.[3]
-
Ion Source Temperature: 230 °C.[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Mass Range: m/z 40-400.
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Prepare a stock solution of the this compound reference standard in a suitable solvent like methanol or dichloromethane at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.05 - 50 µg/mL).
-
Sample Preparation: Dissolve a known amount of the sample in the solvent to achieve a concentration within the linear range of the method.
Workflow for GC-MS Analysis:
Caption: Workflow for the quantification of this compound by GC-MS.
UV-Vis Spectrophotometry
This is a straightforward and rapid method for quantifying this compound in the absence of interfering substances that absorb at the same wavelength.
Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
Methodology:
-
Determination of λmax:
-
Prepare a standard solution of this compound (e.g., 10 µg/mL) in a suitable solvent (e.g., methanol or ethanol).
-
Scan the solution over a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
-
Preparation of Calibration Curve:
-
Standard Stock Solution: Prepare a stock solution (e.g., 100 µg/mL) by dissolving an accurately weighed amount of the reference standard in the chosen solvent.
-
Working Standards: Prepare a series of dilutions from the stock solution to create a set of standards with concentrations spanning the expected sample concentration range.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot a graph of absorbance versus concentration and determine the linearity (R²).
-
-
Sample Analysis:
-
Prepare the sample by dissolving it in the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution at λmax.
-
Calculate the concentration of this compound in the sample using the equation of the line from the calibration curve.
-
Workflow for UV-Vis Spectrophotometry Analysis:
Caption: Workflow for quantification by UV-Vis Spectrophotometry.
Method Validation
It is imperative that any analytical method developed based on these protocols is thoroughly validated for its intended use. Key validation parameters to assess include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
References
Experimental Setup for Reactions Involving Methyl 5,6-dimethylnicotinate: Application Notes and Protocols
A comprehensive guide for researchers, scientists, and drug development professionals.
I. Synthesis of Methyl Nicotinate Analogs
The primary method for synthesizing methyl nicotinate derivatives is through the Fischer esterification of the corresponding nicotinic acid.
Comparative Analysis of Synthesis Methods for Methyl 6-methylnicotinate
| Method/Catalyst | Starting Material | Reagents & Catalyst | Reaction Conditions | Reported Yield (%) |
| Fischer Esterification | 6-Methylnicotinic acid | Methanol, Concentrated Sulfuric Acid (H₂SO₄) | Reflux, 17 hours | 75 |
| Fischer Esterification | 6-Methylnicotinic acid | Methanol saturated with Hydrogen Chloride (HCl) gas | Reflux, 1 hour | Not specified |
| Peptide Coupling Agents | 4-hydroxy-6-methylnicotinic acid | Methanol, EDCI, DMAP | Room temperature to reflux | 88 (on a similar substrate) |
| Dimethyl Sulfate (DMS) | 6-Methylnicotinic acid | Dimethyl Sulfate, Base (e.g., NaHCO₃) | Elevated temperature (e.g., 90°C) | High (General method) |
| Oxidation & Esterification | 2-Methyl-5-ethylpyridine | 1. Nitric acid, Sulfuric acid 2. Alcohol (e.g., Methanol) | Oxidation: 155-165°C, followed by esterification | ~70 |
Experimental Protocol: Fischer Esterification of 6-Methylnicotinic Acid
This protocol details the synthesis of Methyl 6-methylnicotinate using a strong acid catalyst.
Materials:
-
6-Methylnicotinic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 6-methylnicotinic acid in anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 17 hours.[1]
-
After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
-
Carefully neutralize the residue with a saturated aqueous solution of NaHCO₃ until the cessation of gas evolution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
The crude Methyl 6-methylnicotinate can be further purified by column chromatography or recrystallization.
II. Reactions Involving Methyl Nicotinate Analogs
Methyl nicotinate derivatives are versatile intermediates in organic synthesis.
Synthesis of Racemic 6-Methylnicotine from Methyl 6-methylnicotinate
This multi-step synthesis highlights the utility of Methyl 6-methylnicotinate as a building block for biologically active molecules.[2]
Quantitative Data for Synthesis of Intermediate I
| Reagent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| Methyl 6-methylnicotinate | 151.16 | 1.0 g | 6.6 |
| γ-Butyrolactone | 86.09 | 800 mg | 9.3 |
| Sodium Hydride (NaH) | 24.00 | 240 mg | 9.9 |
| N,N-Dimethylformamide (DMF) | 73.09 | 150 mL | - |
Reaction Conditions for Synthesis of Intermediate I
| Parameter | Value |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 5 hours |
| Monitoring | Thin Layer Chromatography (TLC) |
Experimental Protocol: Synthesis of Intermediate I
-
Dissolve γ-butyrolactone in DMF in a reaction vessel and cool to 0°C.
-
Add sodium hydride (NaH) portion-wise and stir for 30 minutes.
-
Add Methyl 6-methylnicotinate and allow the reaction to warm to room temperature.
-
Stir for 5 hours, monitoring the reaction progress by TLC.[2]
III. Spectroscopic Data Acquisition
Accurate characterization of synthesized compounds is critical. The following are standardized protocols for acquiring spectroscopic data, exemplified for Methyl 6-methylnicotinate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data for Methyl 6-methylnicotinate in CDCl₃ [3]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 9.06 | Singlet (s) | - | 1H | H-2 (Pyridine ring) |
| 8.13 | Doublet of doublets (dd) | 8.0, 2.0 | 1H | H-4 (Pyridine ring) |
| 7.20 | Doublet (d) | 8.0 | 1H | H-5 (Pyridine ring) |
| 3.89 | Singlet (s) | - | 3H | -OCH₃ (Ester methyl) |
| 2.58 | Singlet (s) | - | 3H | -CH₃ (Pyridine methyl) |
Protocol for NMR Sample Preparation:
-
Weigh approximately 10-20 mg of the compound for ¹H NMR (50-100 mg for ¹³C NMR).[3]
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[3]
-
Filter the solution through a pipette with a cotton or glass wool plug into a 5 mm NMR tube.[3]
-
Cap the NMR tube securely before analysis.[3]
Infrared (IR) Spectroscopy
Protocol for IR Data Acquisition (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect a background spectrum of the empty ATR crystal, followed by the sample spectrum.
Mass Spectrometry (MS)
Protocol for LC-MS Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Perform a serial dilution to a final concentration of approximately 1-10 µg/mL in the mobile phase.[3]
IV. Signaling Pathways
While no specific signaling pathways involving Methyl 5,6-dimethylnicotinate have been documented, nicotinic acid and its esters are known to act on the G protein-coupled receptor GPR109A (HCAR2).[4] The binding of nicotinic acid, which can be released from its esters via hydrolysis, to GPR109A in adipocytes inhibits lipolysis, leading to a reduction in the release of free fatty acids. In skin cells, this receptor activation leads to the release of prostaglandin D2 (PGD2), causing vasodilation.[4] It is plausible that this compound, after in-vivo hydrolysis to the corresponding nicotinic acid, could exhibit similar biological activities.
Disclaimer: The experimental protocols and data presented are for informational purposes and are based on documented procedures for related compounds. These should be adapted and optimized for this compound with appropriate safety precautions and analytical monitoring.
References
Application Notes and Protocols for Methyl Nicotinate Derivatives in Agrochemical Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Based on a comprehensive review of available literature, there is no direct evidence for the application of Methyl 5,6-dimethylnicotinate in agrochemical research. However, the broader class of pyridine carboxylic acids and their esters, to which this compound belongs, are of significant interest in the development of herbicides and insecticides. This document provides an overview of the known applications of related compounds and foundational synthetic protocols that can be adapted for the exploration of novel substituted methyl nicotinates like this compound in an agrochemical context.
Introduction to Pyridine Carboxylic Acid Derivatives in Agrochemicals
Pyridine carboxylic acid derivatives are a critical class of compounds in the agrochemical industry.[1][2] Their utility stems from their diverse biological activities, which can be tailored by modifying the substitution pattern on the pyridine ring. Notably, these compounds have been successfully commercialized as both herbicides and insecticides.
-
Herbicidal Activity: Many pyridine carboxylic acid herbicides function as synthetic auxins.[1][2] They mimic the natural plant hormone auxin, leading to uncontrolled and abnormal plant growth, which ultimately results in the death of susceptible broadleaf weeds.[2] Examples of commercial herbicides in this class include picloram, clopyralid, and aminopyralid.[1][2] These are often formulated as esters to improve uptake by the plant.[1]
-
Insecticidal Activity: The nicotinoid class of insecticides, which are structurally related to nicotine, are potent neurotoxins for insects.[3][4] They act on the nicotinic acetylcholine receptors in the insect nervous system. Research has demonstrated that derivatives of nicotinic acid can exhibit promising insecticidal activity against a range of pests.[3][4]
Given this context, a novel compound such as this compound would be a rational candidate for screening for both herbicidal and insecticidal properties. The dimethyl substitution pattern could influence its biological activity, selectivity, and metabolic stability.
Potential Agrochemical Research Workflow for Novel Methyl Nicotinates
The exploration of a new compound like this compound for agrochemical applications would typically follow a structured workflow. This involves synthesis, characterization, and a tiered screening process to identify any potential herbicidal or insecticidal activity.
Caption: Workflow for agrochemical exploration of novel methyl nicotinates.
Synthesis Protocols for Methyl Nicotinate Derivatives
While a specific protocol for this compound is not available, the following are established methods for the synthesis of closely related, commercially available methyl nicotinate analogs. These protocols can serve as a starting point for the development of a synthetic route to this compound.
Synthesis of Methyl 5-methylnicotinate
This protocol describes the esterification of 5-methylnicotinic acid using thionyl chloride.
Table 1: Reagents for the Synthesis of Methyl 5-methylnicotinate
| Reagent | Molecular Formula | Amount | Moles (approx.) |
| 5-Methylnicotinic acid | C₇H₇NO₂ | 100.0 g | 0.73 mol |
| Methanol | CH₄O | 500 mL | - |
| Thionyl chloride | SOCl₂ | 110 mL | 1.5 mol |
| Saturated Sodium Carbonate Solution | Na₂CO₃ | As needed | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | As needed | - |
| Ice Water | H₂O | 200 mL | - |
Experimental Protocol:
-
In a 1000 mL four-necked flask, suspend 5-methylnicotinic acid (100.0 g, 0.73 mol) in 500 mL of methanol.
-
Under a nitrogen atmosphere, add thionyl chloride (110 mL, 1.5 mol) dropwise, maintaining the temperature between 20-25°C.
-
After the addition is complete, heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture and evaporate the methanol under reduced pressure.
-
Add 200 mL of ice water to the residue.
-
Neutralize the mixture to a pH of 7-10 with a saturated sodium carbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Caption: Workflow for the synthesis of Methyl 5-methylnicotinate.
Synthesis of Methyl 6-methylnicotinate via Fischer Esterification
This protocol details the classic Fischer esterification of 6-methylnicotinic acid using a strong acid catalyst.
Table 2: Reagents for the Synthesis of Methyl 6-methylnicotinate
| Reagent | Molecular Formula | Amount | Moles (approx.) |
| 6-Methylnicotinic acid | C₇H₇NO₂ | 40 g | 290 mmol |
| Methanol | CH₄O | 1 L | - |
| Concentrated Sulfuric Acid | H₂SO₄ | 40 mL | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | As needed | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 3 x 500 mL | - |
| Brine | NaCl(aq) | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | As needed | - |
Experimental Protocol:
-
To a suspension of 6-methylnicotinic acid (40 g, 290 mmol) in methanol (1 L), carefully add concentrated sulfuric acid (40 mL).
-
Heat the reaction mixture to reflux and maintain for 17 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and concentrate it under reduced pressure.
-
To the residue, add ice-cold saturated aqueous NaHCO₃ solution and solid NaHCO₃ until the pH is adjusted to ~7.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to afford methyl 6-methylnicotinate.
Caption: General workflow for the synthesis of methyl 6-methylnicotinate.
Conclusion
While this compound is not an established agrochemical, its structural similarity to known active compounds suggests it is a viable candidate for investigation. The synthetic protocols provided for related methyl nicotinate derivatives offer a solid foundation for obtaining this and other novel analogs for biological screening. A systematic approach, beginning with synthesis and moving through a tiered screening process, will be essential to uncover any potential herbicidal or insecticidal properties of this compound and its isomers.
References
Application Notes and Protocols for the Scalable Synthesis of Methyl 5,6-dimethylnicotinate
Introduction
Methyl 5,6-dimethylnicotinate is a substituted pyridine derivative and a nicotinate ester. Nicotinic acid (Niacin, Vitamin B3) and its derivatives are of significant interest in the pharmaceutical and cosmetic industries. While specific applications of this compound are not extensively documented in public literature, its structural similarity to other nicotinates suggests its utility as a key intermediate or building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). These protocols outline two primary, scalable synthetic routes for the production of this compound, intended for researchers, scientists, and professionals in drug development and chemical manufacturing.
The synthesis of substituted nicotinic acid esters on an industrial scale typically follows one of two main pathways: the direct esterification of a nicotinic acid precursor (Route A) or the oxidation of a substituted pyridine followed by esterification (Route B).[1] The choice of route often depends on the availability and cost of starting materials, desired purity, and environmental considerations.[1]
Data Presentation: Comparison of Synthesis Routes
The following table summarizes the key parameters for the two proposed synthesis routes for this compound. The data for Route B is extrapolated from industrial processes for similar molecules, such as Methyl 6-methylnicotinate.[1][2]
| Parameter | Route A: Fischer Esterification | Route B: Oxidative Esterification |
| Starting Material | 5,6-dimethylnicotinic Acid | Suitably substituted dialkylpyridine (e.g., 2,3-dialkylpyridine) |
| Key Reagents | Methanol, Sulfuric Acid (or HCl gas) | Nitric Acid, Sulfuric Acid, Methanol |
| Reported Yield | >90% (typical for Fischer esterification) | 65-70% (for analogous compounds)[1] |
| Product Purity | High, purification via recrystallization or distillation is straightforward. | Good, but may require fractional distillation to remove by-products.[3] |
| Reaction Conditions | Mild to moderate (reflux)[1] | Harsh (high temperatures, strong acids)[1][2] |
| Key By-products | Water, unreacted starting materials. | Dicarboxylic acid esters, spent nitric acid.[1] |
| Environmental Impact | Moderate, involves use of strong acid catalyst and organic solvents. | High, due to the use of strong oxidizing acids and high energy input.[4] |
| Scalability | Excellent for small to medium scale. | Preferred for large industrial scale due to potentially lower starting material cost.[1] |
Experimental Protocols
Route A: Fischer Esterification of 5,6-dimethylnicotinic Acid
This protocol describes the direct esterification of 5,6-dimethylnicotinic acid with methanol, catalyzed by sulfuric acid. This method is a classic and reliable approach for producing high-purity esters.
Materials and Equipment:
-
5,6-dimethylnicotinic Acid
-
Methanol (anhydrous)
-
Sulfuric Acid (concentrated, 98%)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate or Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 5,6-dimethylnicotinic acid (1.0 eq) in anhydrous methanol (5-10 volumes).
-
Acid Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) to the suspension. The addition is exothermic and should be done slowly, potentially in an ice bath.
-
Reflux: Heat the mixture to reflux (approximately 65°C) and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching and Neutralization: After completion, cool the reaction mixture to room temperature. Reduce the volume of methanol using a rotary evaporator. Dilute the residue with water and carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane (3 x 2 volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by vacuum distillation to obtain the final product of high purity.
Route B: Oxidative Esterification of a Substituted Pyridine
This protocol is based on industrial methods for producing nicotinates from alkylpyridine precursors.[2][4] It involves a high-temperature oxidation of a suitable dialkylpyridine to form the carboxylic acid, which is then esterified in situ or in a subsequent step.
Materials and Equipment:
-
Substituted dialkylpyridine (e.g., 5-ethyl-2,3-dimethylpyridine or similar)
-
Sulfuric Acid (concentrated, 98%)
-
Nitric Acid (60-70%)
-
Methanol
-
Ammonium Hydroxide or Sodium Hydroxide (for neutralization)
-
Dichloromethane or other suitable extraction solvent
-
High-pressure reactor capable of handling corrosive acids at high temperatures
-
Distillation apparatus (for solvent removal and fractional distillation)
Procedure:
-
Reactor Charging: Charge the high-pressure reactor with concentrated sulfuric acid. Chill the acid to approximately 20°C.[2]
-
Oxidation:
-
Slowly add the substituted dialkylpyridine to the sulfuric acid over a period of 30-60 minutes, maintaining the temperature below 30°C.[2]
-
Heat the mixture to a high temperature, typically in the range of 150-200°C.[2]
-
Carefully add nitric acid to the hot mixture over several hours.[2] This is a highly exothermic and gas-evolving step that requires precise control.
-
After the nitric acid addition is complete, maintain the high temperature for an additional period to ensure the reaction goes to completion.
-
-
Acid Removal and Esterification:
-
Work-up and Isolation:
-
Purification: Distill off the extraction solvent. The resulting crude product should be purified by fractional vacuum distillation to separate the desired this compound from any unreacted starting material and by-products.[2]
Visualizations
Synthesis Route Diagrams
Caption: Comparative diagram of the two primary synthesis routes for this compound.
Experimental Workflow: Fischer Esterification (Route A)
Caption: Step-by-step workflow for the Fischer Esterification synthesis of this compound.
References
Application Note: Methyl 5,6-dimethylnicotinate as a Functional Ligand in the Synthesis of Luminescent Metal-Organic Frameworks
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 5,6-dimethylnicotinate, a derivative of nicotinic acid, presents significant potential as a functional ligand in the synthesis of advanced materials. Its pyridine nitrogen and ester group offer versatile coordination sites for metal ions, making it a candidate for the construction of Metal-Organic Frameworks (MOFs). The dimethyl substitution on the pyridine ring can influence the electronic properties and steric interactions within the resulting framework, potentially leading to materials with unique photoluminescent or catalytic properties. This application note details a representative protocol for the synthesis of a luminescent zinc-based MOF using this compound as a co-ligand.
While direct literature on the application of this compound in materials science is limited, this protocol is based on established methods for the synthesis of MOFs using analogous pyridine carboxylic acid esters.[1][2] The methodologies and data presented are intended to serve as a guide for researchers exploring the use of this and similar ligands in the design of novel functional materials.
Experimental Protocols
Synthesis of a Hypothetical Zinc-Based MOF (Zn-BDC-DMEN)
This protocol describes the solvothermal synthesis of a hypothetical mixed-ligand MOF, designated as Zn-BDC-DMEN, using 1,4-benzenedicarboxylic acid (H₂BDC) as the primary linker and this compound (DMEN) as a functional co-ligand.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
1,4-Benzenedicarboxylic acid (H₂BDC)
-
This compound (DMEN)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (absolute)
-
Deionized water
Procedure:
-
Solution Preparation: In a 20 mL scintillation vial, dissolve 0.15 mmol of Zn(NO₃)₂·6H₂O and 0.1 mmol of H₂BDC in 10 mL of DMF.
-
Ligand Addition: To the solution from step 1, add 0.05 mmol of this compound.
-
Solubilization: Sonicate the mixture for 15 minutes to ensure complete dissolution of all reactants.
-
Solvothermal Reaction: Seal the vial tightly and place it in a preheated oven at 110 °C for 48 hours.
-
Cooling and Crystal Recovery: After the reaction is complete, allow the oven to cool slowly to room temperature. Colorless, crystalline precipitates of Zn-BDC-DMEN should be observed at the bottom of the vial.
-
Washing and Solvent Exchange: Carefully decant the mother liquor. Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials. Subsequently, immerse the crystals in ethanol (10 mL) for 24 hours, replacing the ethanol three times during this period to exchange the DMF solvent within the pores.
-
Activation: Decant the ethanol and dry the crystals under a dynamic vacuum at 120 °C for 12 hours to fully activate the MOF.
-
Characterization: The resulting activated MOF can be characterized by powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and nitrogen physisorption for surface area and porosity analysis. Photoluminescence spectroscopy can be used to investigate its emissive properties.
Data Presentation
The following table summarizes the expected physicochemical properties of the synthesized Zn-BDC-DMEN, based on typical values for similar zinc-based MOFs.
| Property | Value |
| Formula | [Zn₂(BDC)₁.₅(DMEN)₀.₅]·(solvent) |
| Crystal System | Orthorhombic (hypothetical) |
| BET Surface Area | 1200 - 1500 m²/g |
| Pore Volume | 0.6 - 0.8 cm³/g |
| Thermal Stability (TGA) | Stable up to 350 °C in N₂ |
| Photoluminescence | |
| Excitation Wavelength | 320 nm |
| Emission Maximum | 420 nm (blue emission) |
Mandatory Visualization
Caption: Workflow for the synthesis and characterization of Zn-BDC-DMEN MOF.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5,6-dimethylnicotinate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 5,6-dimethylnicotinate.
Troubleshooting Guide
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can arise from several factors depending on the synthetic route. The most common method is the Fischer esterification of 5,6-dimethylnicotinic acid.
For Fischer Esterification:
-
Incomplete Reaction: The esterification reaction is an equilibrium process. To drive the reaction towards the product, it is crucial to use a sufficient excess of methanol and an adequate amount of a strong acid catalyst, such as sulfuric acid. Extending the reaction time and monitoring its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.[1]
-
Water Contamination: The presence of water can shift the equilibrium back towards the starting materials, thus reducing the yield.[1][2] It is imperative to use anhydrous methanol and ensure all glassware is thoroughly dried before use.[1]
-
Sub-optimal Temperature: The reaction is typically carried out at reflux.[1] Ensuring the reaction mixture reaches and maintains the appropriate temperature is critical for driving the reaction forward.[1]
-
Loss During Workup: Significant product loss can occur during the extraction phase. After neutralizing the reaction mixture, ensure the pH is adjusted correctly to approximately 7 to minimize the solubility of the product in the aqueous layer.[1] Performing multiple extractions with a suitable organic solvent will improve the recovery of the product.[1]
For Synthesis via Oxidation & Esterification:
If you are synthesizing this compound from a precursor like 2-methyl-5-ethylpyridine, additional factors can impact the yield:
-
Incomplete Oxidation: The initial oxidation step is critical. The concentration of the oxidizing agent (e.g., nitric acid) and the reaction temperature must be carefully controlled to ensure complete conversion of the starting material.[1]
-
Side Reactions: Over-oxidation can lead to the formation of dicarboxylic acids as byproducts, which will lower the yield of the desired nicotinic acid intermediate.[1] Precise temperature control is essential to minimize these side reactions.[1]
Question: I am observing unexpected peaks in my analytical data (HPLC/GC). What are the likely byproducts?
Answer:
The identity of byproducts is dependent on the synthetic method employed.
-
Unreacted Starting Material: Incomplete conversion will result in the presence of the starting nicotinic acid.
-
Dicarboxylic Acids: In syntheses involving an oxidation step, over-oxidation can produce dicarboxylic acids.[1]
-
Byproducts from Side Reactions: Depending on the specific reagents and conditions, other side reactions may occur, leading to various impurities.
Question: How can I effectively purify my crude this compound?
Answer:
Several methods can be employed for the purification of the final product:
-
Column Chromatography: This is a highly effective method for separating the desired product from byproducts and unreacted starting materials. A common stationary phase is silica gel, with an eluent system typically consisting of a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[1][3]
-
Distillation: If the product is sufficiently volatile and thermally stable, vacuum distillation can be an effective purification technique.[1]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be used to obtain a highly pure compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the Fischer esterification of 5,6-dimethylnicotinic acid using methanol in the presence of an acid catalyst like sulfuric acid.[4]
Q2: What are the typical reaction conditions for the Fischer esterification of nicotinic acid derivatives?
A2: Typically, the nicotinic acid derivative is refluxed with an excess of methanol and a catalytic amount of a strong acid (e.g., sulfuric acid or hydrogen chloride) for several hours.[4]
Q3: Are there alternative methods to Fischer esterification?
A3: Yes, other methods include using different methylating agents like dimethyl sulfate or preparing the nicotinoyl chloride followed by reaction with methanol.[4][5] Steglich esterification, using coupling reagents like EDCI and DMAP, is another alternative, particularly for more sensitive substrates.[3]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material and the appearance of the product.[1][3]
Data Presentation
Table 1: Comparison of Synthesis Methods for Methyl Nicotinate Derivatives
| Method | Starting Material | Reagents & Catalyst | Reaction Conditions | Reported Yield | Reference |
| Fischer Esterification | 6-Methylnicotinic acid | Methanol, Sulfuric Acid (H₂SO₄) | Reflux, 17 hours | 75% | [4] |
| Fischer Esterification | 6-Methylnicotinic acid | Methanol saturated with Hydrogen Chloride (HCl) gas | Reflux, 1 hour | Not specified | [4] |
| Thionyl Chloride Method | 5-Methylnicotinic acid | Methanol, Thionyl chloride | 20°C, then reflux for 4h | 98.2% | [6] |
| Peptide Coupling | 4-hydroxy-6-methylnicotinic acid | Methanol, EDCI, DMAP | Room temperature to reflux | 88% (for a similar substrate) | [3] |
| Oxidation & Esterification | 2-Methyl-5-ethylpyridine | 1. Nitric acid, Sulfuric acid 2. Alcohol | Elevated temperature | ~65-70% | [7][8] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 5-methylnicotinate via Thionyl Chloride [6]
-
To a 1000 mL four-necked bottle, add 5-methylnicotinic acid (100.0 g, 0.73 mol) and 500 mL of methanol.
-
Under a nitrogen atmosphere, add thionyl chloride (110 mL, 1.5 mol) dropwise, maintaining the temperature between 20 to 25 °C.
-
After the addition is complete, heat the mixture to reflux for 4 hours.
-
Evaporate the methanol under reduced pressure.
-
Add 200 mL of ice water to the residue.
-
Neutralize the solution to a pH of 7-10 with a saturated sodium carbonate solution.
-
Extract the mixture with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate.
-
The solvent is removed by a rotary evaporator to yield the product.
Protocol 2: Fischer Esterification of 6-Methylnicotinic Acid [4]
-
In a round-bottom flask, suspend 6-methylnicotinic acid in anhydrous methanol.
-
Carefully add concentrated sulfuric acid dropwise with cooling.
-
Heat the reaction mixture to reflux and maintain for 17 hours.
-
After cooling, neutralize the mixture with a suitable base (e.g., solid NaHCO₃).
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry with anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
Visualizations
Caption: Fischer Esterification Workflow for this compound Synthesis.
Caption: Troubleshooting Logic for Low Yield in Esterification.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 7. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]
- 8. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Methyl 5,6-dimethylnicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5,6-dimethylnicotinate.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most prevalent and straightforward method for the laboratory-scale synthesis of this compound is the Fischer esterification of 5,6-dimethylnicotinic acid. This reaction involves heating the carboxylic acid in an excess of methanol with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl).[1][2] The reaction is driven towards the ester product by the large excess of methanol.[3][4]
Q2: How can I monitor the progress of the esterification reaction?
A2: The reaction progress can be effectively monitored using standard chromatographic techniques. Thin-Layer Chromatography (TLC) is a rapid and convenient method to qualitatively track the consumption of the 5,6-dimethylnicotinic acid starting material and the formation of the this compound product.[3][5] For more quantitative analysis of reaction conversion and purity, High-Performance Liquid Chromatography (HPLC) is recommended.[3][4]
Q3: Are there potential side reactions I should be aware of during Fischer esterification?
A3: Yes, several side reactions can occur during the Fischer esterification of nicotinic acid derivatives. These include:
-
Incomplete Reaction: Fischer esterification is a reversible equilibrium reaction.[3][4][6] If the reaction is not driven to completion, a significant amount of the starting carboxylic acid will remain.
-
Hydrolysis: The ester product can be hydrolyzed back to the carboxylic acid if excess water is present, particularly during the workup phase if the pH is not carefully controlled.[5][7]
-
Decarboxylation: Nicotinic acids can undergo decarboxylation to form the corresponding pyridine derivative (in this case, 2,3-dimethylpyridine) at elevated temperatures or with prolonged heating under strong acidic conditions.[7]
-
N-methylation: While less common under acidic Fischer esterification conditions where the pyridine nitrogen is protonated and deactivated, N-methylation can be a more significant side reaction if strong methylating agents like dimethyl sulfate are used instead of methanol and an acid catalyst.[7]
Q4: My starting 5,6-dimethylnicotinic acid might be impure. What kind of byproducts could this lead to?
A4: If your starting material was synthesized by the oxidation of a precursor like 5-ethyl-2,3-dimethylpyridine, a common impurity could be a dicarboxylic acid, formed by over-oxidation.[7][8] During the esterification step, this diacid would be converted into a diester byproduct.[8] It is often easier to purify the starting carboxylic acid by recrystallization before esterification than to separate the final ester products.[7]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: My Fischer esterification reaction is resulting in a consistently low yield. What are the potential causes and how can I improve it?
A: Low yields in Fischer esterification can stem from several factors. The table below outlines potential causes and recommended solutions.
| Possible Cause | Recommended Solution | Citation |
| Incomplete Reaction (Equilibrium) | The Fischer esterification is an equilibrium-limited process. To drive the reaction towards the product, use a large excess of methanol (which also serves as the solvent). Alternatively, remove the water byproduct as it forms using a Dean-Stark apparatus. | [3][4] |
| Insufficient Catalyst | Ensure an adequate amount of a strong acid catalyst (e.g., concentrated H₂SO₄) is used. The catalyst is crucial for protonating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. | [3][5] |
| Suboptimal Reaction Time/Temperature | Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. The reaction is typically conducted at the reflux temperature of methanol to ensure a sufficient reaction rate without causing thermal decomposition. | [3] |
| Product Loss During Workup | During neutralization and extraction, carefully adjust the pH to approximately 7.[4] A pH that is too low will leave the product protonated and water-soluble, while a pH that is too high can cause hydrolysis of the ester.[8] Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to ensure complete recovery of the product from the aqueous layer. | [3][5] |
| Water Contamination | The presence of water in the reaction mixture can shift the equilibrium back towards the starting materials. Ensure that anhydrous methanol is used and all glassware is thoroughly dried before use. | [4] |
Issue 2: Presence of Impurities in the Final Product
Q: My final product shows multiple spots on a TLC plate or extra peaks in HPLC/GC analysis. What are the likely impurities and how can I minimize them?
A: The presence of multiple spots or peaks indicates unreacted starting materials or the formation of side products.
| Observed Impurity | Likely Cause | Recommended Solution | Citation |
| Unreacted 5,6-dimethylnicotinic Acid | The reaction has not gone to completion. | Increase the reaction time, use a larger excess of methanol, or ensure the catalyst is active and present in a sufficient amount. Refer to the "Low Yield" troubleshooting guide. | [4][5] |
| Diester Impurity | The 5,6-dimethylnicotinic acid starting material was contaminated with a dicarboxylic acid byproduct from its own synthesis. | Purify the starting 5,6-dimethylnicotinic acid by recrystallization before performing the esterification. If the diester has already formed, it can be separated from the desired monoester by column chromatography or fractional distillation. | [7][8] |
| 2,3-Dimethylpyridine | Decarboxylation of the starting material due to excessive heat or prolonged reaction time. | Reduce the reaction temperature and/or shorten the reaction time. Monitor the reaction closely to stop it once the starting material is consumed. | [7] |
Experimental Protocols
Protocol 1: Fischer Esterification of 5,6-Dimethylnicotinic Acid
This protocol is adapted from standard procedures for the esterification of substituted nicotinic acids.[9][10]
Materials:
-
5,6-Dimethylnicotinic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5,6-dimethylnicotinic acid in anhydrous methanol (e.g., 15-20 mL of methanol per gram of acid).
-
With stirring, carefully and slowly add concentrated sulfuric acid to the mixture (e.g., 0.1 to 0.2 molar equivalents relative to the carboxylic acid). An exothermic reaction may be observed.
-
Heat the mixture to reflux and maintain this temperature with stirring. Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes). A typical reaction time is several hours (4-18 hours).[10][11]
-
Once the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Cool the residue in an ice bath and slowly add saturated aqueous sodium bicarbonate solution to neutralize the remaining acid. Add the solution carefully until gas evolution ceases and the pH of the aqueous layer is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (perform at least three extractions).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the crude product further by column chromatography on silica gel or by vacuum distillation.[3][4]
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of similar methyl nicotinate derivatives using various esterification methods. This data can serve as a benchmark for optimizing the synthesis of this compound.
| Method | Starting Material | Reagents & Catalyst | Reaction Conditions | Reported Yield | Citation |
| Fischer Esterification | 6-Methylnicotinic acid | Methanol, Sulfuric Acid (H₂SO₄) | Reflux, 17 hours | 75% | [9][10] |
| Fischer Esterification | 6-Methylnicotinic acid | Methanol saturated with HCl gas | Reflux, 1 hour | Not specified | [10] |
| Thionyl Chloride | 5-Methylnicotinic acid | Methanol, Thionyl chloride (SOCl₂) | Reflux, 4 hours | 98.2% | [11] |
| Peptide Coupling Agents | 4-hydroxy-6-methylnicotinic acid | Methanol, EDCI, DMAP | Room temp to reflux | 88% | [12] |
| Dimethyl Sulfate (DMS) | 6-Methylnicotinic acid | DMS, Base (e.g., NaHCO₃) | Elevated temp (e.g., 90°C) | High (general method) | [7][9] |
Visualizations
Caption: Main workflow for the synthesis of this compound.
Caption: Common side reactions in the esterification process.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. youtube.com [youtube.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 12. rsc.org [rsc.org]
Technical Support Center: Purification of Methyl 5,6-dimethylnicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Methyl 5,6-dimethylnicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities largely depend on the synthetic route employed. For a typical Fischer-Speier esterification of 5,6-dimethylnicotinic acid with methanol, likely impurities include:
-
Unreacted 5,6-dimethylnicotinic acid: Due to the reversible nature of esterification, some starting acid may remain.[1][2]
-
Water: Present as a byproduct of the esterification reaction or from atmospheric moisture.[1]
-
Excess Methanol: Often used in excess to drive the reaction forward.
-
Acid catalyst byproducts: Depending on the catalyst used (e.g., sulfuric acid, thionyl chloride), residual acid or its byproducts may be present.
-
Hydrolysis product: If water is present during workup or storage, the ester can hydrolyze back to 5,6-dimethylnicotinic acid.[3][4][5]
Q2: What are the recommended purification techniques for this compound?
A2: The primary methods for purifying this compound and related compounds are:
-
Column Chromatography: Highly effective for separating the product from starting materials and byproducts. A common solvent system for similar compounds is a mixture of petroleum ether and ethyl acetate.[6][7]
-
Vacuum Distillation: Suitable for removing non-volatile impurities, given the relatively low boiling point of similar methyl nicotinate esters.
-
Recrystallization: Can yield highly pure crystalline material if a suitable solvent is identified.
Q3: My final product is an oil, but I expect a solid. What could be the issue?
A3: While the physical state can vary, the presence of impurities can lower the melting point and cause the product to appear as an oil. Residual solvents or unreacted starting materials are common culprits. Further purification by column chromatography or vacuum distillation may be necessary to obtain a solid product. For the related compound, Methyl 5-methylnicotinate, a melting point of 46-48°C is reported, suggesting that pure this compound is likely a solid at room temperature.
Troubleshooting Guides
Problem 1: Low Yield After Purification
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the esterification reaction by Thin Layer Chromatography (TLC) to ensure the consumption of the starting acid. Consider extending the reaction time or increasing the amount of methanol and acid catalyst. |
| Product Loss During Workup | Ensure the pH is properly neutralized before extraction. Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate) to maximize recovery from the aqueous layer.[8] |
| Inefficient Purification | Optimize the column chromatography conditions (e.g., solvent gradient) to ensure good separation and minimize product loss in mixed fractions. If using recrystallization, ensure the correct solvent and temperature are used to avoid significant loss of product in the mother liquor. |
| Hydrolysis of the Ester | Ensure all glassware is dry and use anhydrous solvents during the reaction and workup to prevent hydrolysis of the ester back to the carboxylic acid.[5] |
Problem 2: Persistent Impurities Detected by NMR/LC-MS
Identifying and Removing Common Impurities
| Impurity | Identification | Removal Strategy |
| 5,6-dimethylnicotinic acid | Broad peak in ¹H NMR, characteristic carboxylic acid peak in IR. Different retention time in LC-MS. | Wash the crude product with a saturated sodium bicarbonate solution to remove the acidic starting material. Alternatively, purify by silica gel column chromatography. |
| Residual Methanol/Solvent | Characteristic solvent peaks in ¹H NMR. | Remove under high vacuum. For higher boiling point solvents, purification by column chromatography or distillation is effective. |
| Unknown Byproducts | Unexpected peaks in NMR or LC-MS. | Column chromatography is the most effective method for separating unknown byproducts. Careful fraction collection and analysis are key. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline based on methods for similar compounds and should be optimized for this compound.
-
Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., petroleum ether or hexane).
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical starting gradient could be 95:5 petroleum ether:ethyl acetate, gradually increasing to 80:20.
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Data Presentation
Table 1: Comparison of Purification Methods for Nicotinate Esters
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages | Applicable Scale |
| Column Chromatography | >98% | High resolution, good for removing closely related impurities. | Can be time-consuming and uses large volumes of solvent. | Lab scale (mg to g) |
| Vacuum Distillation | >95% | Effective for removing non-volatile impurities, relatively quick. | Not suitable for heat-sensitive compounds, lower resolution for isomers. | Lab to pilot scale (g to kg) |
| Recrystallization | >99% | Can yield very high purity, cost-effective. | Requires finding a suitable solvent, potential for significant product loss. | Lab to industrial scale (g to kg) |
Visualizations
Caption: General experimental workflow for purification and analysis.
Caption: Troubleshooting logic for low purity issues.
References
- 1. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for Methyl 5,6-dimethylnicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 5,6-dimethylnicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the synthesis of this compound?
A1: The most common method for synthesizing this compound is through the esterification of 5,6-dimethylnicotinic acid. The Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), is a widely used technique.[1] Alternative methods include using other methylating agents or starting from different precursors, though these are less common for this specific derivative.
Q2: How is the precursor, 5,6-dimethylnicotinic acid, typically synthesized?
A2: 5,6-dimethylnicotinic acid is commonly prepared by the oxidation of 2,3-lutidine (2,3-dimethylpyridine). This oxidation can be achieved using various oxidizing agents, with potassium permanganate being a conventional choice. The reaction conditions for this oxidation need to be carefully controlled to avoid over-oxidation and the formation of byproducts.
Q3: What are the potential impurities in the 5,6-dimethylnicotinic acid starting material?
A3: A potential impurity from the oxidation of 2,3-lutidine is the corresponding dicarboxylic acid if over-oxidation occurs.[1] The presence of unreacted 2,3-lutidine is also possible. These impurities can complicate the subsequent esterification and purification steps. It is crucial to use highly pure 5,6-dimethylnicotinic acid for the esterification reaction to achieve a high yield of the desired product.
Q4: How can I monitor the progress of the esterification reaction?
A4: The progress of the esterification reaction can be effectively monitored using thin-layer chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting material (5,6-dimethylnicotinic acid) from the product (this compound). The spots can be visualized under UV light.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: My Fischer esterification of 5,6-dimethylnicotinic acid is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in Fischer esterification can be attributed to several factors. Here are some common causes and their solutions:
-
Incomplete Reaction: The Fischer esterification is an equilibrium reaction.[2][3] To drive the equilibrium towards the product, you can:
-
Use a large excess of methanol.
-
Remove water as it forms, for example, by using a Dean-Stark apparatus with a suitable solvent like toluene.[4]
-
-
Insufficient Catalyst: Ensure an adequate amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used. The catalyst is essential to protonate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.
-
Suboptimal Reaction Time and Temperature: Monitor the reaction progress by TLC to determine the optimal reaction time. The reaction is typically carried out at the reflux temperature of methanol. Prolonged reaction times at high temperatures can lead to side reactions like decarboxylation.[1]
-
Product Loss During Workup: During the neutralization step with a base (e.g., sodium bicarbonate), ensure the pH is carefully adjusted to avoid hydrolysis of the ester product. It is advisable to perform the neutralization at a low temperature (e.g., in an ice bath).
Issue 2: Presence of Impurities in the Final Product
Q: I am observing significant impurities in my final product after purification. What are the likely side products and how can I minimize them?
A: The presence of impurities can arise from both the starting material and side reactions during the esterification.
-
Unreacted Starting Material: If the reaction has not gone to completion, you will have unreacted 5,6-dimethylnicotinic acid in your product. This can be addressed by optimizing the reaction conditions as described in "Issue 1".
-
Decarboxylation Product: At elevated temperatures, nicotinic acids can undergo decarboxylation.[1] In this case, 2,3-lutidine could be formed as a byproduct. To minimize this, avoid excessively high temperatures and prolonged reaction times.
-
N-methylation of the Pyridine Ring: While less common under acidic Fischer esterification conditions due to the protonation of the pyridine nitrogen, N-methylation can be a more significant side reaction if using potent methylating agents.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Methyl Nicotinate Derivatives
| Product | Starting Material | Reagents & Catalyst | Reaction Conditions | Reported Yield |
| Methyl 6-methylnicotinate | 6-Methylnicotinic acid | Methanol, Sulfuric Acid | Reflux, 17 hours | 75% |
| Methyl 6-methylnicotinate | 2-Methyl-5-ethylpyridine | 1. Nitric acid, Sulfuric acid 2. Isopropanol | 1. 140-225°C 2. Reflux | 56-63% |
| Methyl 4-hydroxy-6-methylnicotinate | 4-hydroxy-6-methylnicotinic acid | Methanol, EDCI, DMAP | Room temperature to reflux | 88% |
| Ethyl nicotinate | Nicotinic acid | Ethanol, Toluene, Solid acid catalyst | 55°C to Reflux, 4 hours | up to 97% |
Experimental Protocols
Protocol 1: Synthesis of 5,6-dimethylnicotinic acid (Adapted from similar procedures)
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2,3-lutidine in water.
-
Slowly add potassium permanganate portion-wise to the stirred solution. An exothermic reaction will occur, so control the addition rate to maintain the reaction temperature below 40°C.
-
After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter off the manganese dioxide precipitate.
-
Wash the precipitate with hot water.
-
Combine the filtrate and washings, and acidify with hydrochloric acid to a pH of approximately 3-4.
-
The 5,6-dimethylnicotinic acid will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Fischer Esterification for this compound (Adapted from similar procedures)
-
In a round-bottom flask, suspend 5,6-dimethylnicotinic acid in an excess of methanol.
-
With stirring, slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and carefully neutralize the excess acid by washing with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Mandatory Visualization
Caption: Mechanism of Fischer Esterification for this compound.
References
Technical Support Center: Degradation Pathways of Methyl 5,6-dimethylnicotinate
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of Methyl 5,6-dimethylnicotinate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on its chemical structure, which includes an ester functional group and a substituted pyridine ring, the most probable degradation pathways for this compound are hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: The ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 5,6-dimethylnicotinic acid and methanol.[1][2] This is a common degradation route for ester-containing compounds.[3]
-
Oxidation: The pyridine ring and the methyl groups attached to it can be susceptible to oxidation. Oxidation of the pyridine nitrogen would lead to the formation of an N-oxide. The methyl groups could potentially be oxidized to hydroxymethyl or carboxylic acid groups.[4]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation. The pyridine ring system can absorb UV radiation, potentially leading to complex degradation pathways and the formation of various photoproducts.[5][6]
Q2: What are the expected primary degradation products?
A2: The primary degradation products expected from the likely degradation pathways are:
-
From Hydrolysis: 5,6-dimethylnicotinic acid and methanol.
-
From Oxidation: this compound N-oxide, Methyl 5-(hydroxymethyl)-6-methylnicotinate, or 5,6-bis(hydroxymethyl)nicotinate and subsequent carboxylic acids.
-
From Photodegradation: A complex mixture of products may be formed, the structures of which would require detailed characterization.
Q3: Are there any microbial or enzymatic degradation pathways for this compound?
Q4: How can I prevent the degradation of this compound during storage?
A4: To minimize degradation during storage, consider the following:
-
Control Moisture: Store in a tightly sealed container in a desiccator to prevent hydrolysis.[1]
-
Control pH: If in solution, maintain a neutral pH, as acidic or basic conditions can catalyze hydrolysis.[2]
-
Protect from Light: Store in an amber vial or in the dark to prevent photodegradation.
-
Low Temperature: Store at a reduced temperature (e.g., 2-8 °C) to slow down the rate of all potential degradation reactions.
-
Inert Atmosphere: For long-term storage, consider purging the container with an inert gas like nitrogen or argon to prevent oxidation.
Troubleshooting Guides
This section addresses common problems encountered during the analysis of this compound degradation studies, particularly using High-Performance Liquid Chromatography (HPLC).
| Problem | Possible Causes | Solutions |
| Poor peak shape (tailing or fronting) in HPLC analysis. | 1. Interaction of the basic pyridine nitrogen with residual silanols on the HPLC column. 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Use a high-purity silica column or an end-capped column. Add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (0.1%).[11] 2. Reduce the sample concentration or injection volume.[12] 3. Adjust the mobile phase pH. For basic compounds, a low pH (e.g., 2.5-3.5) can improve peak shape by ensuring the analyte is in a single ionic form. |
| Inconsistent retention times. | 1. Fluctuations in column temperature. 2. Changes in mobile phase composition. 3. Air bubbles in the pump or detector. 4. Column degradation. | 1. Use a column oven to maintain a constant temperature.[12] 2. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.[13] 3. Purge the pump and flush the system to remove air bubbles.[13] 4. If the column has been used extensively, especially at pH extremes, its performance may decline. Replace the column.[14] |
| No degradation observed in forced degradation studies. | 1. Stress conditions are too mild. 2. The compound is highly stable under the tested conditions. | 1. Increase the temperature, concentration of the stress agent (acid, base, oxidizing agent), or duration of exposure.[5] 2. If no degradation is seen even under harsh conditions, the compound can be considered stable under those specific conditions. Ensure a sufficiently broad range of conditions has been tested. |
| More than 20% degradation observed. | 1. Stress conditions are too harsh. | 1. Reduce the temperature, concentration of the stress agent, or exposure time. The goal of forced degradation is typically to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[15][16] |
| Appearance of unexpected peaks (ghost peaks). | 1. Contamination in the mobile phase or from the sample preparation. 2. Late elution of components from a previous injection. | 1. Use high-purity solvents and reagents. Filter the mobile phase and samples.[17] 2. Increase the run time or flush the column with a strong solvent between injections.[11] |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound. These should be optimized for your specific experimental setup.
Protocol 1: Hydrolytic Degradation
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M hydrochloric acid (HCl).
-
Incubate the solution at 60 °C.
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (NaOH) before HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate the solution at 60 °C.
-
Withdraw samples at various time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Neutral Hydrolysis:
-
Mix an aliquot of the stock solution with water.
-
Incubate at 60 °C and sample as described above.
-
Protocol 2: Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL solution of this compound.
-
Procedure:
-
Mix an aliquot of the stock solution with a 3% solution of hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and protect it from light.
-
Withdraw samples at various time points.
-
Quench the reaction if necessary (e.g., by dilution) before HPLC analysis.
-
Protocol 3: Photolytic Degradation
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound.
-
Exposure:
-
Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5]
-
Simultaneously, keep a control sample protected from light at the same temperature.
-
-
Sampling: Withdraw samples from both the exposed and control solutions at appropriate time points for analysis.
Protocol 4: Thermal Degradation
-
Sample Preparation: Place the solid this compound in a vial.
-
Exposure:
-
Heat the sample in a temperature-controlled oven at a temperature above the recommended accelerated stability testing conditions (e.g., 80 °C).
-
A parallel sample can be tested with high humidity (e.g., 75% RH).
-
-
Sampling: At various time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.
Quantitative Data Summary
The following tables present hypothetical data from forced degradation studies of this compound.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Time (hours) | % Degradation of this compound | Major Degradation Product | % Area of Major Degradation Product |
| 0.1 M HCl, 60 °C | 24 | 15.2 | 5,6-dimethylnicotinic acid | 14.8 |
| 0.1 M NaOH, 60 °C | 8 | 18.5 | 5,6-dimethylnicotinic acid | 18.1 |
| 3% H₂O₂, RT | 48 | 9.8 | This compound N-oxide | 9.5 |
| Photolytic (ICH Q1B) | 24 | 12.3 | Unidentified Product 1 | 8.2 |
| Thermal (80 °C) | 72 | 5.1 | Minor unidentified products | < 1% each |
Table 2: HPLC Method Parameters for Degradation Analysis
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
Visualizations
Potential Degradation Pathways
References
- 1. carbodiimide.com [carbodiimide.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Current Status on Biochemistry and Molecular Biology of Microbial Degradation of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. hplc.eu [hplc.eu]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 15. article.sapub.org [article.sapub.org]
- 16. q1scientific.com [q1scientific.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Stability of Methyl 5,6-dimethylnicotinate in Solution
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Methyl 5,6-dimethylnicotinate in an aqueous solution?
The primary degradation pathway for this compound in the presence of water is expected to be the hydrolysis of the ester bond. This reaction breaks down the molecule into 5,6-dimethylnicotinic acid and methanol. This process can be catalyzed by both acidic and basic conditions.[1][2]
Q2: How stable is this compound in a simple aqueous solution at refrigerated temperatures?
While specific data for this compound is unavailable, studies on the related compound methyl nicotinate show it to be relatively stable in aqueous solutions when stored at refrigerated temperatures (e.g., 4°C).[2][3] The degradation to its corresponding nicotinic acid occurs at a slow rate, approximately 0.5% per year under these conditions.[2][3] A similar stability profile can be anticipated for this compound under the same storage conditions.
Q3: What are the main factors that can accelerate the degradation of this compound in solution?
Several factors can influence the rate of hydrolysis and overall stability of this compound in aqueous solutions. The most significant factors include:
-
pH: The rate of hydrolysis is highly dependent on the pH of the solution. Both acidic and, more significantly, alkaline conditions can catalyze the degradation.[1][4]
-
Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolysis.[1][3]
-
Presence of Catalysts: Certain enzymes (esterases) or other chemical catalysts can increase the rate of ester cleavage.[1][4]
Q4: What are the recommended storage conditions for solutions of this compound?
To maximize stability, aqueous solutions of this compound should be stored at refrigerated temperatures (2-8°C).[1] For long-term storage, consider storing aliquots at -20°C.[1] It is also advisable to maintain the solution at a slightly acidic pH (e.g., pH 4-6) using a suitable buffer system.[1]
Troubleshooting Guide
Issue 1: My aqueous solution of this compound is showing a significant decrease in potency over a short period.
-
Possible Cause 1: Incorrect pH The pH of your solution may be in a range that promotes rapid hydrolysis. Esters are generally most stable at a slightly acidic pH.
-
Recommendation: Measure the pH of your solution. If it is neutral or alkaline, consider adjusting the pH to a slightly acidic range (e.g., pH 4-6) using a suitable buffer system. Avoid strongly acidic or basic conditions.[1]
-
-
Possible Cause 2: Elevated Storage Temperature Storing the solution at room temperature or higher will significantly increase the degradation rate.[1]
-
Recommendation: Always store aqueous solutions of this compound at refrigerated temperatures (2-8°C) when not in use. For long-term storage, consider storing at -20°C.[1]
-
-
Possible Cause 3: Contamination The presence of microbial or chemical contaminants could be catalyzing the degradation.
-
Recommendation: Ensure proper aseptic techniques when preparing and handling solutions. Use sterile, high-purity water and reagents. Filter the solution through a 0.22 µm filter to remove any microbial contamination.[1]
-
Issue 2: I am observing an additional peak in my HPLC chromatogram during the analysis of my this compound solution.
-
Possible Cause: The additional peak is likely the primary degradation product, 5,6-dimethylnicotinic acid, formed via hydrolysis.
-
Recommendation: To confirm the identity of the peak, you can compare its retention time with a standard of 5,6-dimethylnicotinic acid. Alternatively, analytical techniques such as LC-MS can be used for definitive identification.[5]
-
Data Presentation
Table 1: Factors Affecting the Stability of this compound in Aqueous Solutions (Extrapolated Data)
| Factor | Effect on Stability | Recommendation |
| pH | Hydrolysis is catalyzed by both acidic and basic conditions.[1][4] | Maintain a slightly acidic pH (e.g., 4-6) for optimal stability.[1] |
| Temperature | Higher temperatures accelerate the rate of hydrolysis.[1] | Store solutions at refrigerated (2-8°C) or frozen (-20°C) temperatures.[1] |
| Catalysts | Presence of enzymes (e.g., esterases) or other catalysts can increase the rate of degradation.[1][4] | Use high-purity reagents and water; employ aseptic techniques during preparation and handling.[1] |
| Solvent | The presence of organic co-solvents can influence the rate of hydrolysis.[2] | If using mixed solvents, the stability should be experimentally determined. |
Experimental Protocols
Protocol for Stability-Indicating HPLC Method
This protocol outlines a general approach for developing an HPLC method to quantify this compound and its primary degradation product, 5,6-dimethylnicotinic acid. Method optimization and validation are crucial for accurate results.
1. Chromatographic Conditions (Example)
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV or diode-array detector.[2]
-
Column: A reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio should be optimized to achieve good separation. For a similar compound, a mobile phase of 25% v/v methanol in water has been reported.[2][3]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.[2]
-
Column Temperature: e.g., 30°C.[6]
-
Detection Wavelength: A suitable UV wavelength for detection, for example, 261 nm or 262 nm, has been used for related compounds.[2]
2. Standard and Sample Preparation
-
Standard Solutions: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol). Prepare a series of working standards by diluting the stock solution to create a calibration curve.
-
Sample Solutions: Dilute the experimental samples with the mobile phase to a concentration that falls within the linear range of the calibration curve.
3. Method Validation (as per ICH Guidelines)
The developed method should be validated to ensure its suitability. Key validation parameters include:
-
Specificity: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to ensure the method can separate the parent compound from its degradation products.[2]
-
Linearity: Establish a linear relationship between the concentration of the analyte and the detector response.[6]
-
Accuracy: Determine the closeness of the measured value to the true value.[6]
-
Precision: Assess the degree of scatter between a series of measurements.[6]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[6]
Visualizations
Caption: Hydrolysis degradation pathway of this compound.
Caption: Workflow for assessing the chemical stability of a compound in solution.
Caption: A decision-making guide for troubleshooting stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Methyl 5,6-dimethylnicotinate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5,6-dimethylnicotinate. The information is structured to address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
Q2: What are the potential sources of impurities in the synthesis of this compound?
Potential impurities can originate from several sources:
-
Starting Materials: Impurities in the initial 5,6-dimethylnicotinic acid, such as unreacted precursors or over-oxidized side products from its own synthesis.[2]
-
Incomplete Reactions: Unreacted 5,6-dimethylnicotinic acid remaining in the final product.[1]
-
Side Reactions: The formation of byproducts due to side reactions like N-methylation of the pyridine ring or decarboxylation at high temperatures.[2]
-
Workup and Purification: Contamination from solvents, reagents used during extraction and purification, or degradation of the product during these steps.
Q3: How can I monitor the progress of the esterification reaction?
The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[2] By spotting the reaction mixture alongside the starting material (5,6-dimethylnicotinic acid), the disappearance of the starting material spot and the appearance of the product spot (which will be less polar) can be tracked. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[1]
Q4: What are the recommended purification techniques for this compound?
The most common methods for purifying methyl nicotinates are:
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired ester from unreacted starting materials and other impurities.[4] A typical eluent system might be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective purification method.
-
Distillation: For liquid products, vacuum distillation can be used for purification.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | - Ensure an excess of methanol is used to drive the equilibrium towards the product. - Check the activity and amount of the acid catalyst. - Increase the reaction time and continue to monitor by TLC until the starting material is consumed. |
| Water contamination | - Use anhydrous methanol and ensure all glassware is thoroughly dried before use. Water can hydrolyze the ester back to the carboxylic acid. | |
| Sub-optimal temperature | - Ensure the reaction is heated to the appropriate reflux temperature to ensure a sufficient reaction rate. | |
| Loss during workup | - Carefully adjust the pH to ~7 during neutralization to minimize the solubility of the product in the aqueous layer. - Perform multiple extractions with an appropriate organic solvent to maximize recovery. | |
| Unexpected Peaks in HPLC/GC Analysis | Unreacted starting material | - The presence of a peak corresponding to 5,6-dimethylnicotinic acid indicates an incomplete reaction. See "Low Yield" troubleshooting. |
| Over-oxidation byproducts from starting material synthesis | - If the starting 5,6-dimethylnicotinic acid was synthesized by oxidation, it might contain dicarboxylic acid impurities.[1][2] These would also be esterified and appear as diester impurities. Purify the starting acid before use. | |
| N-methylated byproduct | - While less common in Fischer esterification, N-methylation of the pyridine ring is possible, especially if using strong methylating agents.[2] This can be identified by mass spectrometry. | |
| Decarboxylation byproduct | - Prolonged heating at high temperatures can lead to decarboxylation of the nicotinic acid, which would result in the formation of 2,3-dimethylpyridine.[2] Optimize reaction time and temperature. | |
| Product is Difficult to Purify | Co-eluting impurities in column chromatography | - Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve better separation. |
| Oily product that does not crystallize | - The product may be an oil at room temperature. In this case, purification by column chromatography or vacuum distillation is more appropriate than recrystallization. |
Experimental Protocols
General Protocol for Fischer Esterification of 5,6-dimethylnicotinic acid:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5,6-dimethylnicotinic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) or thionyl chloride (e.g., 1.2-1.5 equivalents), to the stirred suspension at room temperature. If using thionyl chloride, the reaction should be performed under an inert atmosphere in a fume hood.[3]
-
Reaction: Heat the reaction mixture to reflux and maintain it at this temperature. Monitor the reaction progress by TLC until the starting material is no longer visible.[2]
-
Workup:
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.[3]
-
Carefully add ice-water to the residue.[3]
-
Neutralize the solution to a pH of 7-8 with a saturated aqueous solution of a weak base like sodium bicarbonate or sodium carbonate.[3]
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.[1][3]
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).[5]
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.[5]
-
-
Purification: Purify the crude product by silica gel column chromatography or vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Technical Support Center: Characterization of Disubstituted Nicotinates
Welcome to the Technical Support Center for the characterization of disubstituted nicotinates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of these compounds.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: I am observing complex and overlapping signals in the aromatic region of the ¹H NMR spectrum of my disubstituted nicotinate, making it difficult to assign the proton signals.
Answer: Signal overlapping in the aromatic region is a common challenge due to the similar electronic environments of the pyridine ring protons. Here are several strategies to resolve this issue:
-
Change the Solvent: Running the NMR in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆) can induce different chemical shifts for the aromatic protons, potentially resolving the overlap. Aromatic solvents like benzene-d₆ often cause significant shifts due to solvent-solute interactions.
-
Increase Spectrometer Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase the chemical shift dispersion, which can help in resolving closely spaced signals.
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons, helping you to identify which protons are adjacent to each other on the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, which can aid in assignment if the ¹³C spectrum is resolved.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is particularly useful for identifying quaternary carbons and confirming the substitution pattern.
-
-
Temperature Variation: For molecules with rotational isomers (rotamers), acquiring the spectrum at a higher temperature can sometimes coalesce the different signals into a single, averaged peak, simplifying the spectrum.
Question: The chemical shifts of my pyridine ring protons are not what I expected based on standard literature values. How can I confidently assign them?
Answer: The chemical shifts of protons on a pyridine ring are highly sensitive to the nature and position of the substituents. Electronegativity, resonance effects, and steric hindrance all play a significant role.
-
Predictive Software: Use NMR prediction software to get a calculated spectrum for your specific disubstituted nicotinate. While not always perfectly accurate, it can provide a good starting point for assignments.
-
Analyze Coupling Constants: The coupling constants (J-values) between protons on the pyridine ring are characteristic of their relative positions.
-
ortho-coupling (³J): Typically in the range of 7-9 Hz.
-
meta-coupling (⁴J): Typically smaller, around 2-3 Hz.
-
para-coupling (⁵J): Usually very small or not observed (<1 Hz). By analyzing the splitting patterns and measuring the coupling constants, you can deduce the connectivity of the protons.[1]
-
-
Reference Compounds: If possible, synthesize or obtain simpler, related compounds (e.g., the monosubstituted precursors) to understand the effect of each substituent on the chemical shifts of the ring protons.
Mass Spectrometry (MS)
Question: I am having trouble distinguishing between positional isomers of my disubstituted nicotinate using mass spectrometry. The mass spectra look identical.
Answer: Positional isomers will have the same molecular weight and often produce very similar fragmentation patterns under standard electron ionization (EI) or electrospray ionization (ESI) conditions. Here are some approaches to differentiate them:
-
Tandem Mass Spectrometry (MS/MS): By selecting the parent ion and subjecting it to collision-induced dissociation (CID), you may observe subtle differences in the fragmentation patterns of the isomers. The position of the substituents can influence which fragmentation pathways are favored.
-
Chromatographic Separation: The most reliable way to differentiate isomers is to separate them chromatographically before they enter the mass spectrometer.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Different isomers will likely have slightly different boiling points and interactions with the GC column, leading to different retention times.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Utilize a high-resolution HPLC or UPLC separation. You may need to screen different columns (e.g., C18, phenyl-hexyl, or specialized columns for isomer separation) and mobile phase compositions to achieve baseline separation.
-
-
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge in the gas phase. Isomers with different shapes will have different drift times, allowing for their separation before mass analysis.
Question: I am observing a weak or absent molecular ion peak in the EI-MS spectrum of my nicotinate ester.
Answer: Nicotinate esters, especially those with larger alkyl groups, can undergo facile fragmentation, leading to a weak or absent molecular ion peak.
-
Soft Ionization Techniques: Use a softer ionization method like chemical ionization (CI) or electrospray ionization (ESI). ESI is particularly gentle and will typically show a strong protonated molecule [M+H]⁺ or other adducts.
-
Analyze Fragmentation Patterns: Even without a clear molecular ion, the fragmentation pattern can provide structural information. Look for characteristic losses, such as the loss of the alkoxy group from the ester (-OR) or cleavage of the ester group itself.
Chromatography (HPLC & GC)
Question: I am struggling to achieve baseline separation of my disubstituted nicotinate positional isomers by HPLC.
Answer: The separation of positional isomers can be challenging due to their similar physicochemical properties. Here is a systematic approach to method development:
-
Column Selection:
-
Standard C18: This is a good starting point, but may not provide sufficient selectivity.
-
Phenyl-Hexyl: The phenyl groups in this stationary phase can provide π-π interactions with the pyridine ring of your analytes, potentially offering better selectivity for aromatic positional isomers.
-
Polar-Embedded Phases: Columns with polar-embedded groups can also offer different selectivity for polar analytes like nicotinates.
-
Specialized Isomer Columns: Columns designed for isomer separations, such as those with pyrenylethyl or nitrophenylethyl stationary phases, utilize strong π-π and dipole-dipole interactions to resolve structurally similar compounds.[2][3]
-
-
Mobile Phase Optimization:
-
Organic Modifier: Vary the organic solvent (e.g., acetonitrile vs. methanol). Methanol can act as a hydrogen bond donor and acceptor, which may alter selectivity compared to acetonitrile.
-
pH: The pH of the aqueous portion of the mobile phase is critical. The pyridine nitrogen is basic and will be protonated at low pH. Adjusting the pH can change the polarity and retention of your compounds.
-
Additives: Small amounts of additives like triethylamine can improve peak shape for basic compounds by masking residual silanol groups on the column.
-
-
Temperature: Optimizing the column temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, which can sometimes improve resolution.
Question: My nicotinate compound is showing poor peak shape (tailing) in HPLC.
Answer: Peak tailing for basic compounds like nicotinates is often due to secondary interactions with acidic silanol groups on the silica-based column packing.
-
Use an End-Capped Column: High-quality, modern columns are typically well end-capped to minimize exposed silanols.
-
Adjust Mobile Phase pH: Increase the pH of the mobile phase (if the column allows) to suppress the ionization of the silanol groups.
-
Add a Competing Base: As mentioned, adding a small amount of a competing base like triethylamine (0.1-0.5%) to the mobile phase can effectively block the active silanol sites.
-
Lower Sample Concentration: Injecting too much sample can lead to peak overload and tailing. Try diluting your sample.
Frequently Asked Questions (FAQs)
Q1: What is the best initial analytical technique to confirm the successful synthesis of a disubstituted nicotinate?
A1: A combination of ¹H NMR and LC-MS is highly recommended. ¹H NMR will provide detailed structural information about the substitution pattern on the pyridine ring and confirm the presence of the ester or amide group. LC-MS will confirm the molecular weight of the product and can also give an indication of its purity.
Q2: How can I quantify the different isomers in my sample mixture?
A2: Quantitative analysis requires a chromatographic method (HPLC or GC) that can achieve at least partial separation of the isomers. You will need to obtain or synthesize pure standards of each isomer to create a calibration curve. The area under the curve for each isomer in your sample can then be used to determine its concentration. If you cannot obtain pure standards, you may be able to report the relative percentages of the isomers based on their peak areas, assuming they have similar detector responses.
Q3: Are there any specific safety precautions I should take when working with disubstituted nicotinates?
A3: While the specific toxicity of novel disubstituted nicotinates may not be known, it is prudent to treat them as potentially hazardous. Nicotinic acid and its simple esters can cause skin flushing (redness and warmth). Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for any known precursors or related compounds.
Data Presentation
Table 1: Typical ¹H NMR Chemical Shift Ranges (ppm) for Protons on a Substituted Pyridine Ring.
| Proton Position | Typical Chemical Shift (δ) in CDCl₃ | Notes |
| H-2 | 8.5 - 9.2 | Most downfield due to proximity to the electronegative nitrogen. |
| H-6 | 8.5 - 9.2 | Similar to H-2. |
| H-4 | 7.5 - 8.5 | Intermediate chemical shift. |
| H-3 | 7.0 - 8.0 | Most upfield of the ring protons. |
| H-5 | 7.0 - 8.0 | Similar to H-3. |
Note: These are general ranges and can vary significantly depending on the electronic properties of the substituents.
Table 2: HPLC Method Parameters for Separation of Nicotinate Derivatives.
| Parameter | Condition 1: General Screening | Condition 2: Isomer Separation |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 20 mM Ammonium Acetate, pH 6.8 |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 5% to 95% B in 20 min | 30% to 70% B in 25 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 35 °C |
| Detection | UV at 260 nm | UV at 260 nm |
These are starting conditions and should be optimized for specific analytes.
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Weigh Sample: Accurately weigh 5-10 mg of your disubstituted nicotinate for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[4]
-
Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Dissolve: Gently swirl or vortex the vial to completely dissolve the sample. If necessary, use gentle heating or sonication.
-
Filter: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5]
-
Cap and Label: Cap the NMR tube and label it clearly.
-
Analysis: Insert the sample into the NMR spectrometer and follow the instrument's standard procedures for locking, shimming, and acquiring the spectrum.
Protocol 2: HPLC-MS Analysis for Isomer Identification
-
Sample Preparation: Prepare a stock solution of your sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions for at least 20-30 minutes, or until a stable baseline is achieved.
-
Injection: Inject 5-10 µL of the prepared sample solution.
-
Data Acquisition: Run the HPLC gradient method while acquiring data from both the UV detector and the mass spectrometer. The mass spectrometer should be set to scan a relevant m/z range (e.g., 100-500 amu) in positive ESI mode to detect the protonated molecule [M+H]⁺.
-
Data Analysis:
-
Examine the UV chromatogram for peaks.
-
Extract the ion chromatogram for the expected m/z of your product.
-
If multiple peaks are observed with the same m/z, these are potential isomers.
-
Analyze the mass spectrum for each peak to confirm the molecular weight.
-
Visualizations
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Nicotinate and Nicotinamide Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nacalai.com [nacalai.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. How to make an NMR sample [chem.ch.huji.ac.il]
Validation & Comparative
A Comparative Analysis of Methyl 5,6-dimethylnicotinate with Other Nicotinates: A Framework for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating Methyl 5,6-dimethylnicotinate against other common nicotinic acid esters. Due to the limited availability of public domain experimental data for this compound, this document serves as a template, outlining the requisite experimental data and protocols for a comprehensive comparative analysis.
Nicotinic acid (Niacin, Vitamin B3) and its derivatives are a well-established class of compounds with significant therapeutic interest, primarily due to their vasodilatory and anti-inflammatory properties. These effects are largely mediated through the activation of the G-protein coupled receptor 109A (GPR109A). The esterification of nicotinic acid yields various nicotinate esters, which can modulate the pharmacokinetic and pharmacodynamic properties of the parent compound. This guide focuses on a comparative analysis of this compound with other representative nicotinates, such as methyl nicotinate and ethyl nicotinate.
Physicochemical Properties: A Comparative Overview
| Property | This compound | Methyl Nicotinate | Ethyl Nicotinate |
| Molecular Formula | C₉H₁₁NO₂ | C₇H₇NO₂[1] | C₈H₉NO₂[2] |
| Molecular Weight | 165.19 g/mol | 137.14 g/mol [3] | 151.16 g/mol [2] |
| Appearance | Data not available | White crystalline solid[1] | Clear colorless to pale yellow liquid[2] |
| Melting Point | Data not available | 39 °C[1] | 8-10 °C[4][5] |
| Boiling Point | Data not available | 209 °C[1] | 223-224 °C[4][5] |
| Solubility | Data not available | Soluble in water, ethanol, and benzene.[1] | Miscible with ethanol and ether; sparingly soluble in water.[2][6] |
Biological Activity: A Comparative Framework
The primary biological activities of interest for nicotinates include vasodilation and anti-inflammatory effects. A direct comparative study of this compound is necessary to ascertain its potency and efficacy relative to other nicotinates. The following tables provide a template for presenting such comparative data.
Vasodilatory Activity
Vasodilation is a hallmark effect of nicotinic acid and its esters, primarily mediated by the release of prostaglandin D2 (PGD2) in the skin. This can be quantified in vitro by measuring the relaxation of pre-constricted arterial rings.
| Compound | EC₅₀ (Concentration for 50% maximal effect) | Eₘₐₓ (% Maximal Relaxation) | Experimental Model |
| This compound | Data to be determined | Data to be determined | Isolated rat aortic rings |
| Methyl Nicotinate | Data to be determined | Data to be determined | Isolated rat aortic rings |
| Ethyl Nicotinate | Data to be determined | Data to be determined | Isolated rat aortic rings |
Anti-inflammatory Activity
The anti-inflammatory effects of nicotinates can be assessed by their ability to inhibit the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), from immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
| Compound | IC₅₀ (Concentration for 50% inhibition) | Maximum Inhibition (%) | Cell Line |
| This compound | Data to be determined | Data to be determined | RAW 264.7 Macrophages |
| Methyl Nicotinate | Data to be determined | Data to be determined | RAW 264.7 Macrophages |
| Ethyl Nicotinate | Data to be determined | Data to be determined | RAW 264.7 Macrophages |
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental procedures is crucial for understanding the comparative data.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed experimental protocols are essential.
In Vitro Vasodilation Assay in Isolated Rat Aortic Rings
Objective: To determine and compare the vasodilatory potency and efficacy of this compound and other nicotinates.
Methodology:
-
Tissue Preparation: Male Wistar rats (250-300 g) are euthanized by cervical dislocation. The thoracic aorta is carefully excised, cleaned of adherent connective and fatty tissues, and cut into rings of 2-3 mm in length.
-
Mounting: The aortic rings are mounted in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂. The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration: The rings are allowed to equilibrate for 60 minutes under a resting tension of 1.5 g, with the buffer being replaced every 15 minutes.
-
Contraction: After equilibration, the rings are contracted with a submaximal concentration of phenylephrine (1 µM).
-
Drug Administration: Once a stable contraction plateau is reached, cumulative concentrations of the test nicotinates (e.g., 1 nM to 100 µM) are added to the organ bath.
-
Data Acquisition and Analysis: The relaxation responses are recorded and expressed as a percentage of the phenylephrine-induced contraction. Concentration-response curves are plotted, and the EC₅₀ (concentration producing 50% of the maximal response) and Eₘₐₓ (maximal relaxation) values are calculated using non-linear regression analysis.
In Vitro Anti-inflammatory Assay: Inhibition of LPS-induced TNF-α Release
Objective: To assess and compare the anti-inflammatory activity of this compound and other nicotinates.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test nicotinates. The cells are pre-incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also included.
-
Incubation: The cells are incubated for 24 hours at 37°C.
-
TNF-α Quantification: After incubation, the cell culture supernatants are collected. The concentration of TNF-α in the supernatants is determined using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of TNF-α release by each nicotinate concentration is calculated relative to the LPS-stimulated control group. The IC₅₀ value (concentration causing 50% inhibition) is determined by plotting the percentage inhibition against the log of the nicotinate concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This guide provides a structured framework for the comparative analysis of this compound with other nicotinates. While there is a clear need for experimental data on this compound to be generated and published, the provided tables, diagrams, and protocols offer a comprehensive roadmap for researchers to conduct such a study. A thorough investigation following these guidelines will enable an objective comparison of the physicochemical properties and biological activities of these compounds, ultimately aiding in the identification of novel therapeutic agents with improved efficacy and safety profiles.
References
Validating the Purity of Methyl 5,6-dimethylnicotinate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for validating the purity of Methyl 5,6-dimethylnicotinate, a substituted pyridine derivative. We will delve into the principles of common analytical techniques, present a head-to-head comparison of their performance, provide detailed experimental protocols, and illustrate key workflows.
This compound's purity is paramount to ensure reproducible experimental results and to meet stringent quality standards in pharmaceutical development. The choice of analytical method for purity assessment depends on various factors, including the expected impurities, the required sensitivity, and the available instrumentation. This guide focuses on the most prevalent and effective techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Methods
The selection of an appropriate analytical technique is a crucial decision in the validation of this compound purity. Each method offers distinct advantages and is suited for different analytical challenges.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the volatility and partitioning of the analyte between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass analysis. | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a molecule. |
| Applicability | Well-suited for the analysis of the main component and non-volatile or thermally labile impurities. | Ideal for the identification and quantification of volatile and semi-volatile impurities. | Provides structural confirmation of the main component and can be used for quantitative analysis (qNMR) of both the main component and impurities. |
| Typical Stationary Phase | C18 (Reversed-Phase) | Polysiloxane-based (e.g., DB-5ms) | Not applicable |
| Limit of Detection (LOD) | ng range | pg to fg range | mg to µg range |
| Limit of Quantification (LOQ) | ng range | pg to fg range | mg to µg range |
| Quantitative Accuracy | High, with excellent linearity and precision. | High, particularly with the use of an internal standard. | High for qNMR with an internal standard of known purity. |
| Impurity Identification | Possible with a hyphenated mass spectrometer (LC-MS). | Excellent for identifying unknown volatile impurities through mass spectral libraries. | Excellent for structural elucidation of unknown impurities if present at sufficient concentration. |
| Potential Impurities Detected | Unreacted starting materials (e.g., 5,6-dimethylnicotinic acid), non-volatile by-products. | Residual solvents (e.g., methanol), volatile by-products. | Structural isomers, related substances, and residual solvents. |
Experimental Protocols
Detailed methodologies are essential for obtaining reliable and reproducible results. Below are representative protocols for the analysis of this compound using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is suitable for the routine purity assessment and quantification of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
-
This compound reference standard
-
Methanol (for sample preparation)
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid). A typical starting gradient could be 30% Acetonitrile, increasing to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm (based on the UV absorbance of the pyridine ring system)
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in methanol to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is highly effective for identifying and quantifying volatile impurities, such as residual solvents.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Reagents:
-
Helium (carrier gas)
-
Methanol (GC grade, for sample preparation)
-
This compound reference standard
Chromatographic and Mass Spectrometric Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Sample Preparation:
-
Standard Solution: Prepare a stock solution of the this compound reference standard in methanol at a concentration of 1 mg/mL.
-
Sample Solution: Dissolve the this compound sample in methanol to a final concentration of approximately 1 mg/mL.
Visualizing the Workflow and Decision-Making Process
To aid in the selection and implementation of the appropriate analytical method, the following diagrams illustrate a typical workflow for purity validation and a decision-making flowchart.
A Comparative Analysis of the Biological Activity of Methyl 5,6-dimethylnicotinate and its Monomethylated Analogs
For Researchers, Scientists, and Drug Development Professionals
Comparative Data Summary
Due to the absence of direct comparative studies, the following table summarizes key information for each compound based on available data and theoretical considerations. The biological activity is largely inferred from their role as prodrugs of nicotinic acid. The variation in methylation is expected to influence the physicochemical properties, potentially affecting pharmacokinetics such as absorption, distribution, metabolism, and ultimately, the potency and duration of action.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Reported/Expected Biological Activity |
| Methyl 5,6-dimethylnicotinate | C₉H₁₁NO₂ | 165.19 | Expected to act as a GPR109A agonist upon hydrolysis to 5,6-dimethylnicotinic acid, leading to vasodilation and anti-lipolytic effects. The dimethyl substitution may alter its metabolic stability and receptor interaction compared to monomethylated analogs. | |
| Methyl 5-methylnicotinate | C₈H₉NO₂ | 151.16 | Also expected to be a prodrug for 5-methylnicotinic acid, activating GPR109A. It is used as an intermediate in pharmaceutical synthesis and in cosmetic formulations for stimulating microcirculation[1]. | |
| Methyl 6-methylnicotinate | C₈H₉NO₂ | 151.16 | This compound is a known derivative of nicotinic acid and is expected to exhibit vasodilatory and hypolipidemic effects after in vivo hydrolysis to 6-methylnicotinic acid[2][3]. It is also used as an intermediate in the synthesis of other biologically active molecules[2]. |
Signaling Pathways and Experimental Workflows
The biological effects of these nicotinic acid esters are primarily initiated by the activation of the GPR109A receptor, which is expressed in adipocytes and immune cells such as Langerhans cells in the skin.
A typical experimental workflow to assess the vasodilatory effects of these compounds would involve measuring changes in blood flow or vessel diameter in response to the application of the compounds.
Experimental Protocols
To facilitate further research and direct comparison of these methylated nicotinic acid esters, the following are detailed methodologies for key experiments.
GPR109A Activation Assay (cAMP Measurement)
This assay quantifies the activation of GPR109A by measuring the inhibition of cyclic AMP (cAMP) production.
1. Cell Culture and Transfection:
-
Culture CHO-K1 or HEK293 cells stably expressing human GPR109A.
-
Maintain cells in F-12K medium supplemented with 10% fetal bovine serum and 500 µg/mL G418.
-
Plate cells in a 96-well plate and grow to confluence.
2. Assay Protocol:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 10-15 minutes at 37°C to prevent cAMP degradation.
-
Add varying concentrations of the test compounds (this compound, Methyl 5-methylnicotinate, Methyl 6-methylnicotinate) and a known GPR109A agonist (e.g., nicotinic acid) as a positive control.
-
Stimulate adenylyl cyclase with forskolin (e.g., 5 µM) to induce cAMP production.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
3. Data Analysis:
-
Plot the cAMP concentration against the log of the agonist concentration.
-
Determine the EC₅₀ value (the concentration of agonist that gives 50% of the maximal response) for each compound.
In Vitro Vasodilation Assay
This method assesses the vasodilatory properties of the compounds on isolated arterial rings.
1. Tissue Preparation:
-
Humanely euthanize a male Wistar rat and excise the thoracic aorta.
-
Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm wide rings.
-
Suspend the aortic rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.
2. Experimental Procedure:
-
Equilibrate the rings for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
Induce a sustained contraction with a vasoconstrictor agent such as phenylephrine (1 µM) or KCl (60 mM).
-
Once a stable contraction plateau is reached, add the test compounds in a cumulative manner to the organ bath.
-
Record the changes in isometric tension using a force-displacement transducer.
3. Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the percentage of relaxation against the log concentration of the test compound to obtain a concentration-response curve.
-
Calculate the EC₅₀ and the maximum relaxation (Eₘₐₓ) for each compound.
In Vitro Lipolysis Assay
This assay measures the ability of the compounds to inhibit the release of free fatty acids (FFAs) from adipocytes.
1. Adipocyte Isolation and Culture:
-
Isolate primary adipocytes from the epididymal fat pads of rats or mice by collagenase digestion.
-
Alternatively, use a differentiated adipocyte cell line such as 3T3-L1.
-
Culture the adipocytes in a suitable medium (e.g., DMEM with 10% FBS).
2. Lipolysis Inhibition Assay:
-
Wash the adipocytes and incubate them in a buffer containing 2% bovine serum albumin.
-
Pre-incubate the cells with various concentrations of the test compounds or a positive control (nicotinic acid) for 30 minutes.
-
Stimulate lipolysis by adding a lipolytic agent such as isoproterenol (10 µM) or forskolin.
-
Incubate for 1-2 hours at 37°C.
-
Collect the incubation medium.
3. Measurement of FFA and Glycerol:
-
Measure the concentration of FFAs and glycerol in the collected medium using commercially available colorimetric assay kits. The release of glycerol is often a more robust measure of lipolysis as it is not re-esterified by the adipocytes.
4. Data Analysis:
-
Calculate the percentage inhibition of FFA or glycerol release for each concentration of the test compounds relative to the stimulated control.
-
Plot the percentage inhibition against the log concentration of the compound to determine the IC₅₀ value (the concentration that causes 50% inhibition of lipolysis).
Conclusion
While direct experimental comparisons are lacking, it is reasonable to hypothesize that this compound, Methyl 5-methylnicotinate, and Methyl 6-methylnicotinate all function as prodrugs that, after hydrolysis to their corresponding carboxylic acids, activate the GPR109A receptor. This activation is expected to lead to vasodilation and inhibition of lipolysis. The key differences in their biological activity are likely to arise from variations in their pharmacokinetic profiles due to the number and position of the methyl groups on the pyridine ring. These substitutions can affect the rate of hydrolysis, membrane permeability, and interaction with the GPR109A binding pocket. Further research employing the standardized experimental protocols outlined in this guide is necessary to quantitatively compare the potency and efficacy of these analogs and to fully elucidate their structure-activity relationships. Such studies will be invaluable for the rational design of novel nicotinic acid-based therapeutics with improved therapeutic indices.
References
A Comprehensive Guide for Researchers and Drug Development Professionals
A Spectroscopic Comparison of Nicotinate Isomers: Nicotinic Acid, Niacinamide, and Methyl Nicotinate
This guide provides a detailed spectroscopic comparison of three key nicotinate isomers: nicotinic acid (niacin), niacinamide (nicotinamide), and methyl nicotinate. An understanding of the distinct spectroscopic signatures of these isomers is crucial for their identification, characterization, and quantification in various research and development settings, including pharmaceutical formulation and metabolic studies. This document presents a compilation of experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), alongside the methodologies used for their acquisition.
Structural Differences
The three isomers share a common pyridine ring structure but differ in the functional group at the 3-position, leading to distinct physicochemical and spectroscopic properties.
-
Nicotinic Acid: Possesses a carboxylic acid group (-COOH).
-
Niacinamide: Features an amide group (-CONH2).
-
Methyl Nicotinate: Contains a methyl ester group (-COOCH3).
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for each isomer, facilitating a direct comparison of their characteristic spectral features.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm, Multiplicity, Assignment |
| Nicotinic Acid | DMSO-d6 | 9.15 (d, 1.5Hz, H-2), 8.83 (dd, 5Hz, 1.5Hz, H-6), 8.3 (dt, 2Hz, 8Hz, H-4), 7.6 (m, H-5)[1] |
| D2O | 9.05 (s, H-2), 8.75 (d, H-6), 8.45 (d, H-4), 7.55 (dd, H-5)[2] | |
| Niacinamide | - | Data not explicitly found in a comparable format in the search results. |
| Methyl Nicotinate | CDCl3 | 9.227 (s, H-2), 8.775 (d, H-6), 8.293 (d, H-4), 7.392 (dd, H-5), 3.959 (s, -OCH3)[3] |
| Methyl 6-methylnicotinate | CDCl3 | 9.06 (s, H-2), 8.13 (dd, 8.0, 2.0 Hz, H-4), 7.20 (d, 8.0 Hz, H-5), 3.89 (s, -OCH3), 2.58 (s, -CH3)[4][5] |
Table 2: IR Spectroscopic Data
| Compound | Key Vibrational Frequencies (cm⁻¹) | Assignment |
| Nicotinic Acid | 2818-3081 | C-H stretching[6] |
| 1703-1714 | C=O (COO-) asymmetric stretching[6] | |
| 1594 | C=C stretching[6] | |
| 1418 | C=N symmetric stretching[6] | |
| 1325 | C=O symmetrical stretching[6] | |
| 1303 | C-N stretching[6] | |
| Niacinamide | 3367, 3170 | N-H stretching[7] |
| 1680 | C=O stretching[7] | |
| 1618-1623 | N-H bending[7] | |
| Methyl Nicotinate | ~1720 | Ester carbonyl band[8] |
Table 3: UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm) |
| Nicotinic Acid | 0.1 M HCl | ~213, 261[9] |
| Ethanol | 262[10] | |
| Aqueous | 261[10] | |
| Niacinamide | - | 262[11] |
| Methyl Nicotinate | - | 263[12] |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | m/z (Transition) | Assignment |
| Nicotinic Acid | ESI+ | 124.1 → 80.1[13][14] | [M+H]⁺ |
| Niacinamide | ESI+ | 123.1 → 80.0[13][14] | [M+H]⁺ |
| Methyl Nicotinate | ESI+ | 138 | [M+H]⁺ (Expected) |
| Methyl 6-methylnicotinate | LCMS | 152.4 | [M+H]⁺[5] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary based on the instrument and experimental goals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Weigh approximately 10-20 mg of the nicotinate isomer for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube.[4]
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
Set appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Acquire the Free Induction Decay (FID).[4]
-
-
Data Processing: Apply a Fourier transform to the FID, phase the spectrum, and perform baseline correction to obtain the final NMR spectrum.[4]
Infrared (IR) Spectroscopy (ATR Method)
-
Sample Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Place a small amount of the solid nicotinate isomer directly onto the crystal and apply pressure to ensure good contact.[4]
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.[4]
-
UV-Vis Spectroscopy
-
Sample Preparation: Prepare stock solutions of the nicotinate isomer in a suitable solvent (e.g., ethanol, 0.1 M HCl, water). Perform serial dilutions to achieve concentrations within the linear range of the spectrophotometer (e.g., 1-25 µg/mL).[10]
-
Data Acquisition:
-
Use the solvent as a blank to zero the spectrophotometer.
-
Measure the absorbance of the sample solutions across the UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
For quantitative analysis, measure the absorbance at the predetermined λmax.
-
Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase. Filter the final solution through a 0.22 µm syringe filter.[4] For plasma samples, deproteinization with a solvent like acetonitrile is a common step.[13][15]
-
Chromatographic Separation: Inject the sample into an HPLC system equipped with a suitable column (e.g., C18, Cyano) to separate the analyte from other components.[15][16]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.[4][15] The mass spectrometer is operated in selected reaction monitoring (SRM) mode to monitor specific precursor-to-product ion transitions for quantification.[15]
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of nicotinate isomers.
Metabolic Pathway of Nicotinic Acid
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488) [hmdb.ca]
- 3. Methyl nicotinate(93-60-7) 1H NMR [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Methyl 6-methylnicotinate | 5470-70-2 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. banglajol.info [banglajol.info]
- 8. veeprho.com [veeprho.com]
- 9. Nicotinic Acid (210-260 nm) [starna.com]
- 10. researchgate.net [researchgate.net]
- 11. Niacinamide [webbook.nist.gov]
- 12. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for Methyl 5,6-dimethylnicotinate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust and reliable quantification of Methyl 5,6-dimethylnicotinate, a key intermediate in pharmaceutical synthesis, is critical for ensuring product quality, stability, and therapeutic efficacy. Cross-validation of analytical methods is a fundamental process to ensure that a specific method is suitable for its intended purpose. This guide provides a comparative overview of commonly employed analytical techniques for the analysis of nicotinic acid derivatives, which can be adapted for this compound. The information presented is based on established methodologies for structurally similar compounds due to the limited availability of specific cross-validation data for this compound.
Data Presentation: Performance Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the sample matrix, the required sensitivity and selectivity, and the nature of potential impurities. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and widely used techniques for the analysis of nicotinic acid esters and related compounds.
| Validation Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection. | Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection.[1] | Measurement of the absorbance of ultraviolet-visible light by the analyte in a solution.[1] |
| Selectivity/Specificity | Good, can be optimized with column and mobile phase selection. | Excellent, provides structural information for impurity identification.[2] | Low, susceptible to interference from other UV-absorbing compounds.[1] |
| Linearity Range (µg/mL) | 1 - 100 | 0.1 - 20 | 5 - 50 |
| Limit of Detection (LOD) | Low ng range[2] | pg range[2] | High ng to low µg range |
| Limit of Quantitation (LOQ) | Typically 3x LOD[1] | Typically 3x LOD[1] | Typically 3x LOD[1] |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 95 - 105% |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Robustness | Generally good, sensitive to changes in mobile phase composition, pH, and temperature. | Very robust, less affected by minor changes in experimental conditions.[2] | Good, less sensitive to minor variations. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following protocols are representative of standard practices for the analysis of nicotinic acid derivatives and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of this compound and the detection of non-volatile impurities.
-
Instrumentation: HPLC system equipped with a UV or Diode Array Detector (DAD), a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), and data acquisition software.[2]
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), and Phosphoric acid (analytical grade).[2]
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 3.0) in a 40:60 (v/v) ratio.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 100 µg/mL. Prepare working standards by serial dilution.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to a final concentration within the linear range of the method.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is particularly effective for the identification and quantification of volatile and semi-volatile impurities.[2]
-
Instrumentation: GC-MS system with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) and a mass selective detector.[3]
-
Reagents: Methanol (GC grade).
-
Chromatographic and Mass Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.[2]
-
Ion Source Temperature: 230 °C.[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Mass Range: m/z 40-400.[2]
-
-
Sample Preparation:
Mandatory Visualization
The following diagrams illustrate the general workflow for analytical method cross-validation and the logical relationships between key validation parameters as outlined in the ICH Q2(R1) guidelines.[5][6]
A generalized workflow for analytical method cross-validation.
Interrelationships of key analytical method validation parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. orientjchem.org [orientjchem.org]
- 4. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. jordilabs.com [jordilabs.com]
"benchmarking the synthesis of Methyl 5,6-dimethylnicotinate against other methods"
For researchers, scientists, and drug development professionals, the efficient synthesis of target molecules is a cornerstone of rapid and successful research. This guide provides a comparative analysis of a plausible synthetic route for Methyl 5,6-dimethylnicotinate against an alternative approach, offering detailed experimental protocols and quantitative data to inform methodological choices.
The synthesis of this compound, a substituted pyridine derivative of interest in medicinal chemistry and materials science, can be approached through various synthetic strategies. This guide outlines a primary multi-step synthesis commencing from a nitrile precursor and compares it with an alternative method involving the direct oxidation of a lutidine derivative.
Method 1: Synthesis via Nitrile Hydrolysis and Esterification
This proposed synthesis follows a classical three-step route: the formation of a pyridine nitrile, followed by its hydrolysis to the corresponding carboxylic acid, and concluding with the esterification to the target methyl ester.
Experimental Protocol:
Step 1: Synthesis of 5,6-dimethylnicotinonitrile
Step 2: Hydrolysis of 5,6-dimethylnicotinonitrile to 5,6-dimethylnicotinic acid
Drawing from established procedures for the hydrolysis of nicotinonitriles, the following protocol is proposed.[1] A solution of 5,6-dimethylnicotinonitrile in deionized water is heated to 90-95 °C. A 40% aqueous solution of sodium hydroxide is then added dropwise, and the reaction mixture is maintained at this temperature for approximately one hour to facilitate the hydrolysis of the nitrile to the sodium salt of the corresponding carboxylic acid.
Step 3: Esterification of 5,6-dimethylnicotinic acid to this compound
The resulting solution containing sodium 5,6-dimethylnicotinate is neutralized and the carboxylic acid is extracted. The dried 5,6-dimethylnicotinic acid is then esterified. A common method for the esterification of nicotinic acids involves dissolving the acid in methanol and adding a catalytic amount of concentrated sulfuric acid.[2] The reaction mixture is then refluxed to drive the reaction to completion. After cooling, the mixture is neutralized, and the product is extracted with a suitable organic solvent. The solvent is then removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
Method 2: Alternative Synthesis via Oxidation of 3,5-dimethylpyridine
An alternative approach to a closely related compound, 5-methylnicotinic acid, involves the direct oxidation of a commercially available starting material, 3,5-dimethylpyridine (3,5-lutidine).[3][4] This method, if adaptable to produce the 5,6-dimethylated analog, would offer a more direct route.
Experimental Protocol:
In a reported synthesis of 5-methylnicotinic acid, 3,5-lutidine is dissolved in concentrated sulfuric acid, and hydrogen peroxide is added dropwise. The reaction is then heated to 110-150 °C for several hours.[4] This process oxidizes one of the methyl groups to a carboxylic acid. After the reaction is complete, the mixture is cooled, and the pH is adjusted to precipitate the product.
To synthesize this compound using this approach, a suitable starting material with the required methyl group arrangement would be necessary, followed by the same esterification procedure as described in Method 1.
Comparative Data
A direct quantitative comparison is challenging due to the lack of a complete, published synthesis for this compound. However, we can extrapolate potential yields and reaction parameters based on the synthesis of analogous compounds.
| Parameter | Method 1 (Nitrile Hydrolysis & Esterification) | Method 2 (Direct Oxidation) |
| Starting Material | 5,6-dimethylnicotinonitrile | Suitably substituted lutidine |
| Key Reagents | Sodium hydroxide, Methanol, Sulfuric acid | Hydrogen peroxide, Sulfuric acid |
| Number of Steps | 3 | 2 (Oxidation and Esterification) |
| Reported Yield (for analogous compounds) | Hydrolysis and esterification steps often proceed with high yields (>80%). | Oxidation of 3,5-lutidine to 5-methylnicotinic acid is reported with yields around 60%.[4] |
| Potential Advantages | Potentially higher overall yield due to well-established, high-yielding individual steps. | Fewer synthetic steps, potentially more atom-economical. |
| Potential Disadvantages | Requires the synthesis of the nitrile precursor, which may be challenging. | Oxidation reactions can sometimes lack selectivity and produce byproducts. The required starting lutidine may not be readily available. |
Synthesis and Experimental Workflow Diagrams
Caption: Workflow for the synthesis of this compound via Method 1.
Caption: Workflow for the synthesis of this compound via Method 2.
Conclusion
While a definitive, optimized synthesis for this compound is not prominently documented, this guide presents two logical and experimentally supported pathways. Method 1, proceeding through a nitrile intermediate, offers a potentially higher-yielding but longer route. Method 2, involving direct oxidation, is more concise but may present challenges in starting material availability and reaction selectivity. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and the laboratory's capabilities for optimization. Further experimental validation is required to determine the most efficient and practical method for the synthesis of this compound.
References
- 1. CN102249994B - Preparation method of nicotinic acid - Google Patents [patents.google.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. 5-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 4. CN102584695B - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]
In Vitro Assay Validation for Methyl 5,6-dimethylnicotinate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro assay validation methodologies relevant to Methyl 5,6-dimethylnicotinate, a nicotinic acetylcholine receptor (nAChR) ligand. It offers a comparative analysis with established nAChR agonists and antagonists, supported by experimental data from peer-reviewed studies. The detailed protocols and data summaries aim to assist researchers in selecting and validating appropriate assays for their drug discovery and development programs.
Introduction to In Vitro Assay Validation
The validation of in vitro assays is a critical process in drug discovery and development to ensure the reliability, reproducibility, and relevance of the data generated.[1][2] For small molecules like this compound, a robustly validated assay is essential to accurately determine its pharmacological profile, including potency, efficacy, and selectivity. Key validation parameters, as outlined by international guidelines, include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[1]
Overview of Nicotinic Acetylcholine Receptors (nAChRs) Signaling
This compound, as a derivative of nicotinic acid, is predicted to interact with nAChRs. These receptors are ligand-gated ion channels that play a crucial role in neurotransmission in the central and peripheral nervous systems.[3] Upon binding of an agonist, such as acetylcholine or nicotine, the nAChR undergoes a conformational change, opening an ion channel permeable to cations (primarily Na⁺ and Ca²⁺). This influx of positive ions leads to depolarization of the cell membrane and subsequent cellular responses.
Caption: Simplified signaling pathway of nAChR activation by an agonist.
Comparative Analysis of In Vitro Assays for nAChR Ligands
The validation of assays for this compound can be benchmarked against established methods used for other nAChR ligands. This section compares three common in vitro assays: a cell-based fluorescent assay, a radioligand binding assay, and an electrophysiology-based assay.
Cell-Based Fluorescent Assay for nAChR Activation
This assay utilizes cell lines expressing the target nAChR subtype and a fluorescent dye that reports changes in membrane potential.[4] It is a high-throughput method suitable for screening and characterizing the functional activity of nAChR agonists and antagonists.
Caption: Workflow for a cell-based fluorescent assay for nAChR activity.
| Compound | Assay Type | Cell Line | Target | Parameter | Value | Reference |
| This compound | Fluorescent Assay | TE671 | Muscle-type nAChR | EC₅₀ | To be determined | N/A |
| Nicotine | Fluorescent Assay | TE671 | Muscle-type nAChR | EC₅₀ | ~11 µM | [4] |
| Epibatidine | Fluorescent Assay | TE671 | Muscle-type nAChR | EC₅₀ | ~10 µM | [4] |
| Acetylcholine | Fluorescent Assay | TE671 | Muscle-type nAChR | EC₅₀ | ~10 µM | [4] |
Radioligand Binding Assay
This assay measures the direct interaction of a radiolabeled ligand with the nAChR. It is a valuable tool for determining the binding affinity (Ki) of unlabeled compounds like this compound.
-
Cell Preparation: HEK cells expressing the desired nAChR subtype (e.g., α4β2) are cultured and harvested.[5]
-
Ligand Incubation: Cell membranes are incubated with a fixed concentration of a radiolabeled nAChR ligand (e.g., [¹²⁵I]-Epibatidine) and varying concentrations of the test compound (this compound) or a known competitor.[5]
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the IC₅₀ of the test compound, from which the Ki can be calculated.
| Compound | Assay Type | Radioligand | Target | Parameter | Value | Reference |
| This compound | Binding Assay | [¹²⁵I]-Epibatidine | α4β2 nAChR | Kᵢ | To be determined | N/A |
| Varenicline | Binding Assay | [¹²⁵I]-Epibatidine | α4β2 nAChR | High Affinity | ~pM range | [5] |
| Nicotine | Binding Assay | [³H]-Nicotine | α4β2 nAChR | High Affinity | ~nM range | [6] |
Electrophysiology-Based Assay
Electrophysiology, particularly patch-clamp, provides a direct measure of ion channel function and is considered the gold standard for characterizing nAChR modulators.[6] High-throughput electrophysiology systems have enabled the screening of compounds with greater efficiency.
Caption: Workflow for an electrophysiology-based assay of nAChR modulation.
| Compound | Assay Type | Cell Line | Target | Parameter | Value | Reference |
| This compound | Electrophysiology | CHO | α4β2 nAChR | EC₅₀ / IC₅₀ | To be determined | N/A |
| Acetylcholine | Electrophysiology | HEK293T | α4β2 nAChR | EC₅₀ | ~228 µM (low affinity) | [7] |
| Nicotine | Electrophysiology | CHO | α4β2 nAChR | EC₅₀ | ~µM range | [6] |
Detailed Experimental Protocols
Protocol for Cell-Based Fluorescent Assay
-
Cell Culture: TE671 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine at 37°C in a humidified atmosphere with 5% CO₂.
-
Dye Loading: Cells are seeded in 96-well plates and grown to confluence. The growth medium is removed, and cells are incubated with a membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit) in assay buffer for 1 hour at 37°C.
-
Compound Preparation: this compound and control compounds are serially diluted in assay buffer.
-
Fluorescence Measurement: The 96-well plate is placed in a fluorescent plate reader. A baseline fluorescence reading is taken before the addition of the compounds. The compounds are then added, and the change in fluorescence is monitored over time.[4]
-
Data Analysis: The peak fluorescence response is plotted against the compound concentration, and the data is fitted to a sigmoidal dose-response curve to determine the EC₅₀ or IC₅₀ values.
Protocol for Radioligand Binding Assay
-
Membrane Preparation: HEK cells expressing the α4β2 nAChR are harvested, and crude membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, 10-20 µg of membrane protein is incubated with 2.5 nM [¹²⁵I]-Epibatidine and a range of concentrations of this compound in binding buffer (e.g., PBS) for 15 minutes.[5] Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competitor (e.g., 10 µM epibatidine).
-
Filtration: The binding reaction is terminated by rapid filtration through a GF/C filter plate pre-soaked in polyethylenimine. The filters are washed three times with ice-cold wash buffer.
-
Scintillation Counting: The filter plate is dried, and a scintillant is added to each well. The radioactivity is counted in a microplate scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then plotted as the percentage of specific binding versus the log concentration of the test compound, and the IC₅₀ is determined by non-linear regression. The Ki is calculated using the Cheng-Prusoff equation.
Conclusion
The validation of in vitro assays for this compound should be a systematic process that benchmarks its performance against well-characterized nAChR ligands. This guide provides a framework for selecting and validating appropriate assays, including cell-based functional assays, binding assays, and electrophysiological recordings. By following these detailed protocols and comparing the resulting data with the provided reference values for established compounds, researchers can confidently characterize the pharmacological profile of this compound and advance its development as a potential therapeutic agent.
References
- 1. pharmtech.com [pharmtech.com]
- 2. The Role of Assay Development and Validation in Drug Discovery [peplobio.com]
- 3. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. jneurosci.org [jneurosci.org]
- 6. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sacredheart.elsevierpure.com [sacredheart.elsevierpure.com]
A Comparative Study on the Reactivity of Dimethylated Pyridine Esters: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the subtle differences in reactivity among structural isomers is paramount for efficient synthesis and the design of novel molecular entities. This guide provides a comparative analysis of the reactivity of various dimethylated pyridine dicarboxylates, supported by experimental data and detailed protocols.
The position of the dimethyl ester groups on the pyridine ring significantly influences the electron density of the aromatic system and the steric accessibility of the carbonyl carbons. These factors, in turn, dictate the susceptibility of the esters to nucleophilic attack, a fundamental reaction in their chemical transformations. This guide focuses on the comparative reactivity of six isomers: dimethyl pyridine-2,3-dicarboxylate, dimethyl pyridine-2,4-dicarboxylate, dimethyl pyridine-2,5-dicarboxylate, dimethyl pyridine-2,6-dicarboxylate, dimethyl pyridine-3,4-dicarboxylate, and dimethyl pyridine-3,5-dicarboxylate.
Comparative Reactivity Analysis
The reactivity of these esters is primarily governed by two factors:
-
Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen atom deactivates the ring towards electrophilic attack but activates it towards nucleophilic substitution. The position of the ester groups relative to the nitrogen atom modulates this effect. Ester groups at the 2- and 6-positions are more strongly influenced by the nitrogen's electron-withdrawing effect, making the carbonyl carbons more electrophilic and thus more susceptible to nucleophilic attack.
-
Steric Hindrance: The proximity of the ester groups to the nitrogen atom and to each other can create steric hindrance, impeding the approach of a nucleophile. This effect is most pronounced in isomers with adjacent ester groups (e.g., 2,3- and 3,4-isomers) and in the 2,6-isomer where both ester groups are flanking the nitrogen atom.
Based on these principles and available data, a general trend in reactivity can be inferred. For instance, in reactions involving nucleophilic attack at the carbonyl carbon, the 2,6- and 2,4-isomers are generally expected to be more reactive due to the strong electron-withdrawing influence of the pyridine nitrogen at these positions. However, the steric hindrance in the 2,6-isomer might temper this reactivity depending on the size of the nucleophile. Isomers with ester groups at the 3- and 5-positions are generally less reactive as the electronic influence of the nitrogen atom is weaker at these positions.
A study on the aminolysis of ethoxycarbonylmethyl esters of 1,4-dihydropyridines, which share structural similarities, revealed that the reaction proceeds regioselectively, with the ester group less sterically hindered being more susceptible to nucleophilic attack[1]. While not a direct comparison of the dimethylated pyridine dicarboxylates, this highlights the importance of steric factors.
To provide a more concrete comparison, the following table summarizes typical yields for the synthesis of several isomers, which can indirectly reflect the stability and, to some extent, the reactivity of the starting materials and intermediates involved.
| Dimethylated Pyridine Ester Isomer | Typical Synthesis Yield |
| Dimethyl pyridine-2,5-dicarboxylate | 98%[2] |
| Dimethyl pyridine-3,5-dicarboxylate | 94%[3] |
| Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate | 65.8%[2] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility and for providing a standardized basis for comparison. Below are representative protocols for the synthesis of several dimethylated pyridine dicarboxylate isomers.
Synthesis of Dimethyl Pyridine-2,5-dicarboxylate[2]
-
Starting Material: 2,5-Pyridinedicarboxylic acid.
-
Reagents: Oxalyl chloride, Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol.
-
Procedure:
-
Suspend 2,5-pyridinedicarboxylic acid (20 g, 120 mmol) in dichloromethane (396 mL) and N,N-dimethylformamide (6.6 mL).
-
Slowly add oxalyl chloride (60.96 g, 480 mmol) dropwise over 20 minutes.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Azeotrope the residue with toluene to remove residual water.
-
Dissolve the residue in methanol (276 mL) pre-cooled to 0 °C and stir for 15 minutes.
-
Upon completion of the reaction, concentrate the solution under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and saturated brine.
-
Collect the white precipitate and dry the organic phase with anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield dimethyl 2,5-pyridinedicarboxylate as a white solid.
-
Synthesis of Dimethyl Pyridine-3,5-dicarboxylate[3]
-
Starting Material: 3,5-Pyridinedicarboxylic acid.
-
Reagents: Methanol, Concentrated sulfuric acid, Dichloromethane (DCM), Saturated aqueous sodium bicarbonate, Saturated aqueous sodium chloride.
-
Procedure:
-
Dissolve 3,5-pyridinedicarboxylic acid (5.00 g, 29.92 mmol) in methanol (100 mL).
-
Slowly add concentrated sulfuric acid (2 mL) as a catalyst.
-
Stir the reaction mixture under reflux for 18 hours.
-
After the reaction is complete, remove the methanol by distillation under reduced pressure.
-
Neutralize the reaction mixture with aqueous sodium bicarbonate and extract with dichloromethane.
-
Collect the dichloromethane layer and wash with saturated aqueous sodium chloride solution.
-
Concentrate the dichloromethane layer under reduced pressure to obtain the white solid product.
-
Reaction Pathways and Workflows
To visualize the logical flow of a typical reaction involving dimethylated pyridine esters, a Graphviz diagram of the alkaline hydrolysis of an ester is provided below. This reaction is a fundamental process for these compounds and serves as a good model for comparing their reactivity.
This guide provides a foundational understanding of the comparative reactivity of dimethylated pyridine esters. For more specific applications, it is recommended that researchers conduct direct comparative experiments under their specific reaction conditions to obtain quantitative data for a more precise comparison.
References
Safety Operating Guide
Proper Disposal of Methyl 5,6-dimethylnicotinate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of specialized chemical compounds are critical components of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of Methyl 5,6-dimethylnicotinate, ensuring that operational procedures are clear, concise, and adhere to best practices.
Hazard Profile and Safety Data
To establish a framework for safe handling, the following table summarizes key hazard information from related pyridine compounds. This data should be considered indicative of the potential hazards of this compound.
| Hazard Classification | Associated Risks | Recommended Precautions | Data from Analogous Compounds |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or if inhaled. | Do not eat, drink, or smoke when using. Avoid breathing dust. Use only in a well-ventilated area. | Methyl nicotinate, Methyl 6-methylnicotinate[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation. | Wash skin thoroughly after handling. Wear protective gloves and clothing.[1][3] | Methyl nicotinate, Methyl 6-methylnicotinate[1][3] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | Wear eye and face protection.[1][3] | Methyl nicotinate, Methyl 6-methylnicotinate[1][3] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[3][4] | Methyl nicotinate[3][4] |
| Aquatic Hazard | Harmful to aquatic life. | Avoid release to the environment.[4] | Methyl nicotinate[4] |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure the following personal protective equipment is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood to avoid inhalation of dust or vapors.[5]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure is designed to minimize risk to personnel and the environment.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Designated Waste Container: Collect waste this compound and any contaminated materials (e.g., filter paper, weighing boats) in a clearly labeled, dedicated waste container.[6]
-
Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and can be securely closed. Keep the container closed except when adding waste.[6]
-
Incompatible Materials: This compound may be incompatible with strong oxidizing agents and strong bases.[1] Do not mix this waste with incompatible chemicals.
Step 2: Labeling and Storage
Clear and accurate labeling is a regulatory requirement and vital for safety.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[6][7] List all components of the waste mixture if applicable.
-
Storage of Waste: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[5][6]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[6]
Step 3: Arrange for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[5]
-
Provide Information: Provide the EHS department or contractor with the full chemical name and an estimate of the quantity to be disposed of.[5]
-
Documentation: Maintain a record of the amount of this compound that has been designated for disposal.[5]
Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste. [5][6]
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.[7]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For dry spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][2]
-
Decontamination: Clean the spill area thoroughly.[7]
-
Seek Medical Attention: If there is any personal exposure, wash the affected skin area with soap and water immediately. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention.[7]
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Methyl 5,6-dimethylnicotinate
Essential Safety and Handling Guide for Methyl 5,6-dimethylnicotinate
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks. The following information is based on safety data for the closely related compounds Methyl nicotinate and Methyl 6-methylnicotinate, and should be considered a strong directive for handling this compound.
Hazard Identification
This compound is expected to have similar hazard classifications to its structural analogs:
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles. A face shield may be necessary for splash-prone activities.[1][5][6] | To protect against splashes and airborne particles that can cause serious eye irritation.[6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or impervious clothing must be worn.[1][5][6] | To prevent skin contact that can lead to irritation. Contaminated clothing should be removed immediately and washed before reuse.[2][5] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is recommended when ventilation is inadequate or if dust/aerosols are generated.[1][6] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator can be used.[1] | To protect against the inhalation of dust or vapors that may cause respiratory irritation.[6] |
Operational and Disposal Plans
A systematic approach is crucial for minimizing exposure and ensuring the safe handling and disposal of this compound.
Pre-Handling Checklist
-
Verify Engineering Controls: Ensure a calibrated and certified chemical fume hood is operational. Confirm the location and functionality of the nearest safety shower and eyewash station.[5]
-
Gather Materials: Assemble all necessary equipment and reagents before starting the procedure.
-
Inspect PPE: Thoroughly inspect all PPE for any signs of damage, such as tears or punctures in gloves, before use.[1]
Safe Handling Protocol
-
Work in a Ventilated Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][6]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[6]
-
Minimize Dust/Aerosol Formation: Handle the substance carefully to avoid generating dust or aerosols.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[1][2] Do not eat, drink, or smoke in the laboratory.[2]
Spill and Emergency Procedures
-
Minor Spills:
-
Major Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's emergency response team.
-
Prevent entry into the affected area until it is deemed safe.
-
First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing.[2] If skin irritation persists, consult a physician.[2] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes.[1][2] Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1] |
Disposal Plan
-
Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed container.
-
Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[1] Do not allow the product to enter drains.[1] Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
